molecular formula C89H133N21O26S B12389712 5-FAM-Woodtide

5-FAM-Woodtide

Cat. No.: B12389712
M. Wt: 1945.2 g/mol
InChI Key: WAPOYWWTFFOQLN-CISARNBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-FAM-Woodtide is a useful research compound. Its molecular formula is C89H133N21O26S and its molecular weight is 1945.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C89H133N21O26S

Molecular Weight

1945.2 g/mol

IUPAC Name

(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C89H133N21O26S/c1-9-45(5)70(107-79(126)58(18-12-14-33-91)101-77(124)57(17-11-13-32-90)100-74(121)48-21-24-52-51(38-48)87(134)136-89(52)53-25-22-49(114)39-65(53)135-66-40-50(115)23-26-54(66)89)84(131)105-62(42-111)75(122)97-41-68(117)98-56(19-15-34-96-88(94)95)76(123)104-61(37-44(3)4)81(128)106-63(43-112)86(133)110-35-16-20-64(110)82(129)108-71(46(6)10-2)83(130)103-60(31-36-137-8)80(127)109-72(47(7)113)85(132)102-59(28-30-69(118)119)78(125)99-55(73(93)120)27-29-67(92)116/h21-26,38-40,44-47,55-64,70-72,111-115H,9-20,27-37,41-43,90-91H2,1-8H3,(H2,92,116)(H2,93,120)(H,97,122)(H,98,117)(H,99,125)(H,100,121)(H,101,124)(H,102,132)(H,103,130)(H,104,123)(H,105,131)(H,106,128)(H,107,126)(H,108,129)(H,109,127)(H,118,119)(H4,94,95,96)/t45-,46-,47+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-/m0/s1

InChI Key

WAPOYWWTFFOQLN-CISARNBBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Origin of Product

United States

Foundational & Exploratory

Biophysical Properties of 5-FAM-Labeled Woodtide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Woodtide is a synthetic peptide substrate derived from the human transcription factor Forkhead box protein O1 (FOXO1), also known as FKHR. It is a well-established substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases, particularly DYRK1A. The labeling of Woodtide with the fluorescent dye 5-carboxyfluorescein (5-FAM) provides a powerful tool for studying the biophysical and enzymatic properties of DYRK kinases in vitro. This technical guide provides an in-depth overview of the biophysical properties of 5-FAM-labeled Woodtide, detailed experimental protocols for its use in kinase and binding assays, and its relevance within cellular signaling pathways.

Core Biophysical Properties

5-FAM-labeled Woodtide is a valuable reagent for quantitative biochemical and biophysical assays. Its core properties are summarized below.

Physicochemical Properties
PropertyValueSource
Sequence 5-FAM-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2CPC Scientific
Molecular Formula C89H133N21O26S1Generic Manufacturer Data
Molecular Weight 1945.20 g/mol Generic Manufacturer Data
Fluorophore 5-Carboxyfluorescein (5-FAM)---
Excitation Wavelength (λex) ~494 nmCPC Scientific
Emission Wavelength (λem) ~521 nmCPC Scientific
Purity Typically >95% (as determined by HPLC)Generic Manufacturer Data
Storage Store lyophilized at -20°C to -80°C. In solution, protect from light.Generic Manufacturer Data
Enzymatic and Binding Parameters

While specific, peer-reviewed quantitative data for the binding affinity (Kd) and kinetic parameters (Km, kcat) of 5-FAM-labeled Woodtide with DYRK family kinases are not extensively published, the following tables represent the types of data that can be generated using the protocols described in this guide. Woodtide is a known substrate for DYRK family kinases.[1] Another labeled peptide substrate for DYRK1A, 5-FAM-Dyrktide, has a reported Km of 35 μM.[2]

Table 1: Representative Binding Affinity Data (Fluorescence Polarization)

KinaseLabeled LigandApparent Dissociation Constant (Kd)Assay Conditions
DYRK1A5-FAM-WoodtideData not available in cited literatureBuffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4), 25°C
DYRK1BThis compoundData not available in cited literatureBuffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4), 25°C
DYRK2This compoundData not available in cited literatureBuffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4), 25°C

Table 2: Representative Kinase Kinetic Data (HPLC or Fluorescence-Based Assay)

KinaseSubstrateMichaelis Constant (Km)Catalytic Rate (kcat)Catalytic Efficiency (kcat/Km)Assay Conditions
DYRK1AThis compoundData not available in cited literatureData not available in cited literatureData not available in cited literatureBuffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 100 µM ATP, pH 7.4), 30°C
DYRK1BThis compoundData not available in cited literatureData not available in cited literatureData not available in cited literatureBuffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 100 µM ATP, pH 7.4), 30°C
DYRK2This compoundData not available in cited literatureData not available in cited literatureData not available in cited literatureBuffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 100 µM ATP, pH 7.4), 30°C

Experimental Protocols

Detailed methodologies for key experiments utilizing 5-FAM-labeled Woodtide are provided below.

Fluorescence Polarization (FP) Binding Assay

This protocol describes a method to determine the binding affinity (Kd) of a DYRK kinase for 5-FAM-labeled Woodtide.

1. Materials:

  • This compound (stock solution in DMSO or aqueous buffer)

  • Purified DYRK kinase (e.g., DYRK1A)

  • FP Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20

  • Black, low-volume 384-well microplates

  • Microplate reader with fluorescence polarization capabilities (Excitation filter: 485 nm, Emission filter: 530 nm)

2. Method:

  • Prepare a 2X working solution of this compound in FP Assay Buffer. A final concentration of 1-10 nM is often a good starting point.

  • Prepare a serial dilution of the DYRK kinase in FP Assay Buffer at 2X the final desired concentrations. The concentration range should span from well below to well above the expected Kd.

  • Add 10 µL of the 2X kinase dilutions to the wells of the 384-well plate. Include wells with buffer only for a "no protein" control.

  • Add 10 µL of the 2X this compound solution to all wells, bringing the final volume to 20 µL.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization (mP) of each well using the microplate reader.

  • Data Analysis: Plot the change in mP as a function of the kinase concentration. Fit the data to a one-site binding model using non-linear regression to determine the Kd.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis prep_peptide Prepare 2X this compound add_peptide Add 10 µL this compound prep_peptide->add_peptide prep_kinase Prepare 2X Kinase Serial Dilution add_kinase Add 10 µL Kinase to Plate prep_kinase->add_kinase add_kinase->add_peptide incubate Incubate (30-60 min) add_peptide->incubate read_fp Measure Fluorescence Polarization (mP) incubate->read_fp analyze Plot mP vs. [Kinase] and Fit for Kd read_fp->analyze

Caption: Workflow for a fluorescence polarization binding assay.

In Vitro Kinase Activity Assay (HPLC-Based)

This protocol outlines a method to measure the enzymatic activity of a DYRK kinase by quantifying the phosphorylation of 5-FAM-labeled Woodtide.

1. Materials:

  • This compound

  • Purified DYRK kinase (e.g., DYRK1A)

  • Kinase Reaction Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2

  • ATP solution (e.g., 10 mM stock)

  • Reaction Stop Solution: e.g., 100 mM EDTA or 1% Trifluoroacetic Acid (TFA)

  • HPLC system with a fluorescence detector (Excitation: ~494 nm, Emission: ~521 nm)

  • C18 reverse-phase HPLC column

2. Method:

  • Prepare a reaction master mix containing Kinase Reaction Buffer, this compound (at a concentration around the expected Km, e.g., 20-50 µM), and the DYRK kinase.

  • Pre-incubate the master mix at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding ATP to a final concentration of, for example, 100 µM.

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and add it to the Stop Solution.

  • Analyze the samples by reverse-phase HPLC. The phosphorylated product (5-FAM-phospho-Woodtide) will have a different retention time than the unphosphorylated substrate.

  • Quantify the peak areas for both the substrate and product at each time point using the fluorescence detector.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of product formation over time. By varying the substrate concentration, kinetic parameters like Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.

Kinase_Assay_Workflow cluster_timepoints Time Course Sampling start Prepare Master Mix (Buffer, Kinase, this compound) pre_incubate Pre-incubate at 30°C start->pre_incubate initiate Initiate Reaction with ATP pre_incubate->initiate tp1 Time Point 1 initiate->tp1 tp2 Time Point 2 initiate->tp2 tp_n Time Point n initiate->tp_n stop_reaction Stop Reaction (e.g., with EDTA/TFA) tp1->stop_reaction tp2->stop_reaction tp_n->stop_reaction hplc HPLC Analysis stop_reaction->hplc quantify Quantify Substrate and Product Peaks hplc->quantify analyze Calculate Initial Velocity (V₀) quantify->analyze

Caption: Workflow for an HPLC-based kinase activity assay.

Signaling Pathway Context

Woodtide's sequence is derived from the transcription factor FOXO1. DYRK1A has been shown to phosphorylate FOXO1 at Serine 329.[3] This phosphorylation event is part of a larger signaling network that regulates cellular processes such as proliferation, apoptosis, and metabolism.

In several cellular contexts, including B-cell acute lymphoblastic leukemia (B-ALL), DYRK1A acts as a key regulator of FOXO1.[1][4] While the PI3K/AKT pathway is a canonical negative regulator of FOXO1 (promoting its cytoplasmic sequestration), DYRK1A-mediated phosphorylation provides an additional layer of control.[4] Phosphorylation by DYRK1A can lead to the destabilization and nuclear export of FOXO1, thereby modulating the expression of its target genes involved in processes like the DNA damage response.[4][5]

DYRK1A_FOXO1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ext_signal External Signals (e.g., Growth Factors) pi3k PI3K ext_signal->pi3k akt AKT pi3k->akt Activates foxo1_nuc FOXO1 (Nuclear) akt->foxo1_nuc Phosphorylates & Inhibits dyrk1a DYRK1A dyrk1a->foxo1_nuc Phosphorylates (Ser329) foxo1_cyto FOXO1-P (Cytoplasmic) foxo1_nuc->foxo1_cyto Nuclear Export & Degradation target_genes FOXO1 Target Genes (e.g., GADD45A, CCNG2) foxo1_nuc->target_genes Activates Transcription cellular_response Cellular Responses (e.g., Cell Cycle Arrest, DNA Repair) target_genes->cellular_response

Caption: The DYRK1A-FOXO1 signaling axis.

References

A Technical Guide to the Synthesis and Purification of 5-FAM-Woodtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of 5-FAM-Woodtide. Woodtide is a synthetic peptide derived from the human transcription factor FKHR (residues 324-334) with two N-terminal lysine residues.[1][2] Its sequence is H-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2.[1][3][4] It serves as a crucial in-vitro substrate for the DYRK (dual-specificity tyrosine-regulated kinase) family of kinases, making it a valuable tool in cell signaling research and drug discovery.[1][5] The conjugation of 5-carboxyfluorescein (5-FAM), a widely used green fluorescent dye, enables the use of this peptide in fluorescence-based assays for monitoring kinase activity.[6][7]

Synthesis of Woodtide Peptide

The standard and most efficient method for synthesizing the Woodtide peptide is Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9][10] This method involves building the peptide chain sequentially while the C-terminal end is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-SPPS of Woodtide
  • Resin Selection: Begin with a Rink Amide resin, which will yield a C-terminal amide upon cleavage, matching the structure of Woodtide (-NH2).[11]

  • First Amino Acid Loading: Couple the first C-terminal amino acid, Fmoc-Gln(Trt)-OH, to the resin using a standard coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (N,N-Dimethylformamide).

  • Iterative Cycling for Peptide Elongation:

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.[9]

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.[10]

    • Amino Acid Coupling: Introduce the next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Glu(OtBu)-OH). Activate the amino acid's carboxyl group with a coupling reagent (e.g., HBTU/HOBt) and allow it to react with the free N-terminal amine on the resin-bound peptide.[9]

    • Washing: Wash the resin again with DMF to remove excess reagents and by-products.

    • Repeat this cycle for each amino acid in the Woodtide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the completed peptide from the resin while simultaneously removing the side-chain protecting groups. This is typically achieved using a cleavage cocktail, most commonly containing Trifluoroacetic Acid (TFA). A standard cocktail is 95% TFA, 2.5% water, and 2.5% thioanisole.[8][9]

  • Peptide Precipitation: Precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether.[8]

  • Lyophilization: Collect the peptide precipitate by centrifugation, wash with cold ether, and then lyophilize to obtain the crude Woodtide peptide as a white powder.

Data Presentation: Synthesis Reagents
Category Reagent Purpose
Resin Rink Amide ResinSolid support for C-terminal amide peptides.
Solvents DMF, Acetonitrile (ACN)Primary reaction and washing solvents.[10]
Deprotection 20% Piperidine in DMFRemoval of N-terminal Fmoc group.[9]
Coupling Agents HBTU, HOBt, DICActivation of amino acid carboxyl groups.[8][9]
Base DIPEA, NMMCatalyzes the coupling reaction.
Cleavage Trifluoroacetic Acid (TFA)Cleaves peptide from resin and removes side-chain protecting groups.[12]
Scavengers Water, Thioanisole, EDTQuench reactive cations during cleavage.
Precipitation Diethyl Ether (cold)Precipitates the cleaved peptide.

Visualization: SPPS Workflow

spss_workflow Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for all 14 Amino Acids Wash2->Repeat Next cycle Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Precipitate Precipitation (Cold Ether) Cleavage->Precipitate Lyophilize Lyophilization Precipitate->Lyophilize Crude_Peptide Crude Woodtide Lyophilize->Crude_Peptide fam_conjugation Peptide_Resin Fully Assembled Woodtide on Resin Deprotection Final Fmoc Deprotection Peptide_Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Labeling Add Activated 5-FAM (e.g., 5-FAM-SE or 5-FAM + DIC/HOBt) Wash1->Labeling Wash2 Extensive Washing (DMF, DCM) Labeling->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Crude_Product Crude this compound Cleavage->Crude_Product purification_workflow Crude Crude this compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC Preparative RP-HPLC (C18 Column, ACN/H2O/TFA) Filter->HPLC Detect Dual Wavelength Detection (220 nm & 490 nm) HPLC->Detect Collect Collect Pure Fractions Detect->Collect Analyze Purity Check by Analytical HPLC (>95%) Collect->Analyze Analyze->HPLC If impure, re-purify Lyophilize Lyophilization Analyze->Lyophilize If pure Final_Product Purified this compound Lyophilize->Final_Product signaling_pathway cluster_assay In-Vitro Kinase Assay cluster_cell Cellular Context DYRK_assay DYRK Kinase Phospho_Woodtide Phosphorylated Product DYRK_assay->Phospho_Woodtide Phosphorylates Woodtide This compound (Substrate) Woodtide->Phospho_Woodtide ATP ATP ATP->Phospho_Woodtide Inhibitor Potential Inhibitor Inhibitor->DYRK_assay Blocks DYRK_cell DYRK Kinase P_FKHR Phospho-FKHR (Inactive) DYRK_cell->P_FKHR Phosphorylates FKHR FKHR (Transcription Factor) FKHR->P_FKHR Gene_Expression Gene Expression (e.g., Cell Cycle Arrest) P_FKHR->Gene_Expression Inhibits

References

5-FAM-Woodtide: A Versatile Tool for Interrogating DYRK Kinase Activity and Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Dual-specificity Tyrosine-regulated Kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell cycle regulation, neuronal development, and DNA damage response. Dysregulation of DYRK activity has been implicated in a range of pathologies, from neurodevelopmental disorders to various cancers, making them attractive targets for therapeutic intervention. A key tool in the study of DYRK kinases and the development of their inhibitors is the fluorescently labeled peptide substrate, 5-FAM-Woodtide. This technical guide provides a comprehensive overview of the role of this compound in DYRK kinase research, including quantitative data on inhibitor potencies, detailed experimental protocols for its use, and visualization of the key signaling pathways in which DYRK kinases operate.

This compound: A Specific Substrate for the DYRK Kinase Family

This compound is a synthetic peptide derived from the transcription factor Forkhead box protein O1 (FOXO1), a known physiological substrate of DYRK1A. The peptide sequence corresponds to amino acids 324-334 of FOXO1, with the addition of two lysine residues at the N-terminus to facilitate binding to phosphocellulose paper in certain assay formats. The N-terminus is labeled with 5-carboxyfluorescein (5-FAM), a fluorescent dye with an excitation maximum at 494 nm and an emission maximum at 521 nm.[1]

The amino acid sequence of this compound is: 5FAM-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2 [2]

This peptide serves as an efficient and specific substrate for members of the DYRK family, allowing for the sensitive measurement of their kinase activity in various in vitro assay formats.

Quantitative Analysis of DYRK Kinase Inhibition

The use of this compound in kinase assays has enabled the high-throughput screening and characterization of numerous small molecule inhibitors of DYRK kinases. While the specific substrate used is not always reported in every study, the following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of prominent DYRK inhibitors. It is important to note that assay conditions, including ATP concentration and the specific DYRK isoform, can significantly influence the determined IC50 values.

InhibitorDYRK1A IC50 (nM)DYRK1B IC50 (nM)DYRK2 IC50 (nM)Notes
Harmine 33[3]-~1980[4]A naturally occurring β-carboline alkaloid. Also inhibits MAO-A.
AZ191 85[4]17[4]1870[4]A potent and selective DYRK1B inhibitor.
EHT 5372 0.22[5]--A highly potent and selective DYRK1A inhibitor.
ID-8 ---A DYRK inhibitor that sustains embryonic stem cell self-renewal.[4]
GSK-626616 ---A potent DYRK3 inhibitor with an IC50 of 0.7 nM.[4]
INDY 240[4]240[4]-An ATP-competitive inhibitor of DYRK1A and DYRK1B.
Fisetin 149.5--A natural flavonoid found in various plants.
Kaempferol 296.3--Another naturally occurring flavonoid.

Experimental Protocols

The versatility of this compound allows for its use in several kinase assay formats. Below are detailed methodologies for two common approaches: a Fluorescence Polarization (FP) assay and a High-Performance Liquid Chromatography (HPLC)-based assay.

Fluorescence Polarization (FP) Kinase Assay

This homogeneous assay format is well-suited for high-throughput screening. The principle relies on the change in the polarization of fluorescent light emitted by this compound upon its phosphorylation and subsequent binding to a phospho-specific antibody.

Materials:

  • Recombinant human DYRK kinase (e.g., DYRK1A)

  • This compound

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Anti-phospho-Woodtide antibody

  • Test compounds (inhibitors) dissolved in DMSO

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO.

  • Reaction Mix Preparation: Prepare a master mix containing the kinase assay buffer, recombinant DYRK kinase, and this compound. The final concentrations should be optimized, but typical starting points are 5-10 nM kinase and 100 nM this compound.

  • Dispensing Reagents:

    • Add test compounds or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the kinase/substrate master mix to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiating the Kinase Reaction: Add ATP to all wells to initiate the phosphorylation reaction. The final ATP concentration should be close to the Km value for the specific DYRK isoform, if known (typically 10-100 µM).

  • Incubation: Incubate the plate at 30°C for 60-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Add the anti-phospho-Woodtide antibody to all wells.

    • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values by fitting the data to a dose-response curve.

High-Performance Liquid Chromatography (HPLC)-Based Kinase Assay

This method provides a direct measure of substrate phosphorylation by separating and quantifying the unphosphorylated and phosphorylated forms of this compound.

Materials:

  • Recombinant human DYRK kinase

  • This compound

  • Kinase Assay Buffer (as above)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Reaction termination buffer (e.g., 100 mM phosphoric acid)

  • HPLC system with a fluorescence detector (Excitation: 485 nm, Emission: 530 nm)

  • Reversed-phase C18 HPLC column

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant DYRK kinase, this compound, and the test compound or DMSO.

  • Pre-incubation: Incubate the mixture for 10 minutes at 30°C.

  • Reaction Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of reaction termination buffer.

  • HPLC Analysis:

    • Inject a sample of the terminated reaction onto the C18 column.

    • Separate the phosphorylated and unphosphorylated peptides using a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% trifluoroacetic acid in water; Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile).

    • Monitor the elution of the peptides using the fluorescence detector.

  • Data Analysis: Quantify the peak areas for both the phosphorylated and unphosphorylated this compound. Calculate the percentage of substrate conversion and then the percent inhibition for each test compound. Determine IC50 values from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving DYRK kinases and a typical experimental workflow for inhibitor screening using this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Kinase, this compound, ATP, Buffer) Dispense Dispense Compounds and Kinase/Substrate Mix Reagents->Dispense Compounds Prepare Compound Dilutions Compounds->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add Detection Reagents (e.g., Antibody for FP) Incubate->Detect Measure Measure Signal (FP or HPLC) Detect->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Fig. 1: Experimental workflow for DYRK kinase inhibitor screening.

DYRK1A_Tau_Pathway DYRK1A DYRK1A Tau Tau DYRK1A->Tau phosphorylates (Thr212) Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau primed for GSK3B GSK3β GSK3B->Hyperphosphorylated_Tau further phosphorylation NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Alzheimers Alzheimer's Disease NFTs->Alzheimers

Fig. 2: DYRK1A-mediated phosphorylation of Tau in Alzheimer's disease.

DYRK1B_NFAT_Pathway Signal Upstream Signal (e.g., Ca2+) Calcineurin Calcineurin Signal->Calcineurin activates NFATp NFAT (phosphorylated) [Cytoplasm] Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) [Nucleus] NFATp->NFAT translocates to NFAT->NFATp translocates to Gene_Expression Gene Expression (e.g., Immune Response) NFAT->Gene_Expression activates DYRK1B DYRK1B DYRK1B->NFAT phosphorylates

Fig. 3: Role of DYRK1B in the regulation of NFAT signaling.

DYRK2_p53_Pathway DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates DYRK2 DYRK2 ATM->DYRK2 stabilizes p53 p53 DYRK2->p53 phosphorylates p53_p p53 (p-Ser46) p53->p53_p Apoptosis Apoptosis p53_p->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_p->Cell_Cycle_Arrest

Fig. 4: DYRK2 in the p53-mediated DNA damage response pathway.

Conclusion

This compound has proven to be an invaluable tool for the study of DYRK kinases. Its specificity as a substrate, coupled with the sensitivity of fluorescence-based detection methods, has facilitated the development of robust and high-throughput assays for measuring kinase activity and screening for novel inhibitors. The continued use of this compound and related reagents will undoubtedly contribute to a deeper understanding of DYRK kinase biology and the development of targeted therapies for a host of human diseases. This guide provides a foundational resource for researchers embarking on the study of this important class of enzymes.

References

5-FAM-Woodtide: A Technical Guide to Structure and Conformational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-Woodtide is a fluorescently labeled peptide substrate widely utilized in the study of the DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) family of protein kinases. Its design is derived from the transcription factor FKHR (Forkhead in Rhabdomyosarcoma), encompassing the phosphorylation site for DYRKs. The covalent attachment of the 5-carboxyfluorescein (5-FAM) fluorophore provides a sensitive probe for monitoring kinase activity and for investigating the peptide's conformational dynamics and interactions. This technical guide provides a comprehensive overview of the structure of this compound, detailed experimental protocols for its conformational analysis, and a summary of the expected quantitative data.

Structure of this compound

This compound is a synthetic peptide whose sequence is based on residues 324-334 of the human FKHR protein, with the addition of two lysine residues at the N-terminus to enhance its binding to phosphocellulose paper, a common matrix in kinase assays.[1] The 5-FAM fluorophore is attached to the N-terminal lysine residue.

Sequence: 5-FAM-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2[2][3][4]

Molecular Formula: C₈₉H₁₃₃N₂₁O₂₆S[3][4]

Molecular Weight: 1945.23 g/mol [3][4]

Synonyms: 5-FAM-Forkhead-derived Peptide, Woodtide, FAM-labeled, Forkhead derived peptide.[2][3][4]

The 5-FAM moiety serves as a versatile spectroscopic probe, with excitation and emission maxima typically around 494 nm and 521 nm, respectively.[2] This allows for a variety of fluorescence-based assays to be employed in its study.

Conformational Analysis of this compound

The conformation of this compound, both in its free state and when interacting with its target kinases, is crucial for its function as a substrate. The presence of the bulky and hydrophobic 5-FAM group can influence the peptide's secondary structure and flexibility.[4] A combination of spectroscopic techniques is typically employed to gain a comprehensive understanding of its conformational landscape.

Key Experimental Techniques

The primary methods for elucidating the conformation of fluorescently labeled peptides like this compound are:

  • Fluorescence Spectroscopy: This technique provides insights into the local environment of the 5-FAM probe. Changes in fluorescence intensity, emission wavelength, lifetime, and anisotropy can indicate alterations in the peptide's conformation, such as folding, unfolding, or binding to a target molecule.[5]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining the secondary structure of peptides in solution.[6] By analyzing the differential absorption of left and right-circularly polarized light in the far-UV region (190-250 nm), the percentages of α-helix, β-sheet, and random coil conformations can be estimated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information at the atomic level. Through various 1D and 2D NMR experiments, it is possible to determine the three-dimensional structure of the peptide, identify specific residue interactions, and study its dynamics in solution.[7]

Data Presentation

The following tables summarize the expected quantitative data from the conformational analysis of this compound. The values presented are illustrative and based on typical data for FAM-labeled peptides of similar size and composition.

Table 1: Fluorescence Spectroscopy Data for this compound

ParameterValueConditions
Excitation Maximum (λex)~494 nmPhosphate Buffered Saline (PBS), pH 7.4
Emission Maximum (λem)~521 nmPhosphate Buffered Saline (PBS), pH 7.4
Quantum Yield (Φ)0.8 - 0.9In aqueous buffer
Fluorescence Lifetime (τ)~4 nsIn aqueous buffer
Fluorescence Anisotropy (r)0.1 - 0.2In aqueous buffer, unbound

Table 2: Circular Dichroism (CD) Spectroscopy Data for this compound

Wavelength (nm)Mean Residue Ellipticity ([θ]) (deg cm² dmol⁻¹)
222-2,000 to -5,000
208-3,000 to -7,000
195+10,000 to +20,000
Secondary Structure Estimate Percentage (%)
α-helix10 - 20%
β-sheet5 - 15%
Random Coil65 - 85%

Table 3: Illustrative ¹H NMR Chemical Shift Assignments for this compound Backbone Amide Protons

ResidueAmide Proton (δ, ppm)
Lys-28.5 - 8.8
Ile-38.2 - 8.5
Ser-48.0 - 8.3
Gly-58.3 - 8.6
Arg-68.1 - 8.4
Leu-78.2 - 8.5
Ser-88.0 - 8.3
Pro-9-
Ile-108.2 - 8.5
Met-118.1 - 8.4
Thr-128.0 - 8.3
Glu-138.2 - 8.5
Gln-148.1 - 8.4

Note: Chemical shifts are highly sensitive to the local environment and can vary with temperature, pH, and binding interactions.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the conformational analysis of this compound.

Fluorescence Spectroscopy

Objective: To characterize the fluorescence properties of this compound and monitor changes upon interaction with a DYRK kinase.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

  • Purified DYRK kinase

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette

Protocol:

  • Prepare a working solution of this compound (e.g., 100 nM) in the assay buffer.

  • Record the fluorescence emission spectrum by exciting at 494 nm and scanning the emission from 500 nm to 600 nm.

  • Record the fluorescence excitation spectrum by setting the emission wavelength to 521 nm and scanning the excitation from 450 nm to 510 nm.

  • To measure fluorescence anisotropy, use polarizers in the excitation and emission light paths. Measure the fluorescence intensity with the emission polarizer parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer. Calculate anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the G-factor of the instrument.

  • For binding studies, titrate increasing concentrations of the DYRK kinase into the this compound solution and record the changes in fluorescence intensity and/or anisotropy at each step.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of this compound in solution.

Materials:

  • This compound stock solution

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

Protocol:

  • Prepare a solution of this compound (e.g., 50 µM) in the CD-compatible buffer.

  • Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).

  • Record the CD spectrum of the this compound solution under the same conditions.

  • Subtract the baseline spectrum from the sample spectrum.

  • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where mdeg is the recorded ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., K2D3, BeStSel) to determine the percentage of α-helix, β-sheet, and random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information on this compound.

Materials:

  • Lyophilized this compound

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O)

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Protocol:

  • Dissolve the lyophilized this compound in the NMR buffer to a final concentration of approximately 0.5-1 mM.

  • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample quality and concentration.

  • Acquire a series of two-dimensional (2D) NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If ¹³C-labeling is employed, this experiment correlates protons with their directly attached carbons, aiding in resonance assignment.

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the resonances to specific protons in the peptide sequence using the TOCSY and NOESY spectra.

  • Use the distance restraints from the NOESY data to calculate a three-dimensional structure of the peptide using software such as CYANA or XPLOR-NIH.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

experimental_workflow cluster_synthesis Peptide Synthesis & Labeling cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis of Woodtide labeling N-terminal Labeling with 5-FAM synthesis->labeling purification HPLC Purification labeling->purification fluorescence Fluorescence Spectroscopy purification->fluorescence cd Circular Dichroism (CD) purification->cd nmr NMR Spectroscopy purification->nmr fluorescence_data λex, λem, Quantum Yield, Lifetime, Anisotropy fluorescence->fluorescence_data cd_data Secondary Structure Content (%α, %β, %coil) cd->cd_data nmr_data 3D Structure & Dynamics nmr->nmr_data

Caption: Experimental workflow for the synthesis and conformational analysis of this compound.

kinase_assay substrate This compound (Substrate) kinase DYRK Kinase substrate->kinase product Phospho-5-FAM-Woodtide kinase->product Phosphorylation adp ADP kinase->adp atp ATP atp->kinase detection Fluorescence Detection (Change in Anisotropy/Intensity) product->detection

Caption: Signaling pathway illustrating the use of this compound in a DYRK kinase assay.

Conclusion

This technical guide provides a foundational understanding of the structure and conformational analysis of this compound. By employing a multi-pronged approach utilizing fluorescence spectroscopy, circular dichroism, and NMR, researchers can gain detailed insights into the structural properties of this important kinase substrate. The provided protocols and expected data serve as a valuable resource for designing and interpreting experiments aimed at elucidating the role of this compound in DYRK kinase function and for the development of novel kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for 5-FAM-Woodtide DYRK1A Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes.[1][2][3] Encoded on chromosome 21, its overexpression is implicated in the neuropathology of Down syndrome and Alzheimer's disease.[1][4][5] DYRK1A is a proline-directed serine/threonine kinase that also autophosphorylates on a tyrosine residue for its activation.[2][6] Its substrates are diverse, including transcription factors like NFAT and CREB, and proteins involved in cell cycle regulation and apoptosis such as Cyclin D1 and ASK1.[5][7] The wide-ranging impact of DYRK1A on cellular signaling pathways, including the ASK1-JNK, STAT3, and NFAT pathways, has made it a significant target for therapeutic intervention in various diseases.[1][7][8]

The 5-FAM-Woodtide peptide is a fluorescently labeled substrate designed for the in vitro analysis of DYRK family kinases.[9][10] This peptide, derived from the transcription factor FKHR (FOXO1), is N-terminally labeled with 5-carboxyfluorescein (5-FAM), which has an excitation maximum at 494 nm and an emission maximum at 521 nm.[9][10] The phosphorylation of this compound by DYRK1A can be detected by various methods, including fluorescence polarization (FP), providing a sensitive and non-radioactive means to measure kinase activity and screen for inhibitors.

Assay Principle

The this compound DYRK1A kinase assay is based on the principle of fluorescence polarization (FP). In solution, the small, fluorescently labeled this compound peptide rotates rapidly, resulting in low fluorescence polarization. Upon phosphorylation by DYRK1A, the addition of a phosphopeptide-binding antibody or the change in the microenvironment of the fluorophore can lead to a significant increase in the effective molecular size of the fluorescent entity. This increased size slows down the rotational motion of the peptide, leading to an increase in the fluorescence polarization signal. This change in polarization is directly proportional to the extent of peptide phosphorylation and thus to the kinase activity. Alternatively, kinase activity can be measured by monitoring the change in fluorescence intensity upon phosphorylation.

Reagents and Materials

Reagent/MaterialRecommended Supplier
Recombinant Human DYRK1AThermo Fisher Scientific (PV3785)[11]
This compound SubstrateCPC Scientific, KS-VPeptide[9][10]
ATP (Adenosine 5'-triphosphate)Sigma-Aldrich
Kinase Assay BufferSee composition below
384-well black, low-volume platesCorning or equivalent
Fluorescence Plate ReaderCapable of measuring fluorescence polarization

Kinase Assay Buffer Composition:

  • 50 mM HEPES, pH 7.5

  • 10 mM MgCl₂

  • 1 mM EGTA

  • 2 mM DTT

  • 0.01% Brij-35

(Note: Buffer composition may need optimization for specific experimental conditions.)

Experimental Protocols

I. Reagent Preparation
  • Recombinant DYRK1A: Thaw the enzyme on ice. Gently mix before use. Prepare a working solution of DYRK1A in Kinase Assay Buffer to the desired final concentration (e.g., 2-10 nM). The optimal concentration should be determined empirically by performing an enzyme titration.

  • This compound Substrate: Reconstitute the lyophilized peptide in DMSO to create a stock solution (e.g., 1 mM). Further dilute the stock solution in Kinase Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration).

  • ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in water. Further dilute in Kinase Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration). The final ATP concentration should be at or near the Km for DYRK1A, which is typically in the low micromolar range.

  • Test Compounds (Inhibitors): Dissolve test compounds in 100% DMSO to create stock solutions. Prepare serial dilutions of the compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

II. DYRK1A Kinase Activity Assay (Fluorescence Polarization)

This protocol is designed for a 384-well plate format with a final reaction volume of 20 µL.

  • Add Test Compound: To each well of the 384-well plate, add 2 µL of the diluted test compound or DMSO for control wells (10% of final volume).

  • Add DYRK1A Enzyme: Add 8 µL of the diluted DYRK1A enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 10 µL of the 2X this compound and 2X ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

  • Stop Reaction (Optional): The reaction can be stopped by adding 10 µL of 30 mM EDTA.

  • Measure Fluorescence Polarization: Read the plate on a fluorescence plate reader equipped with appropriate filters for 5-FAM (Excitation: 485 nm, Emission: 530 nm).

III. Data Analysis
  • Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data

The following table summarizes the IC₅₀ values of known DYRK1A inhibitors. Note that assay conditions and substrates may vary between studies.

CompoundIC₅₀ (nM)Assay Substrate/Method
Harmine107ELISA (Dynamin 1a fragment)[4]
Epigallocatechin gallate (EGCG)215ELISA (Dynamin 1a fragment)[4]
Fisetin149.5Not Specified
Kaempferol296.3Not Specified
Isorhamnetin418Not Specified
Morin478.4Not Specified
Myricetin633.2Not Specified
Luteolin797.8Not Specified
Quercetin737.9Not Specified
Curcumin2350Not Specified
Staurosporine49Radiometric (RBER-CHKtide)[12]
Sunitinib8700Radiometric (RBER-CHKtide)[12]
Sorafenib10000Radiometric (RBER-CHKtide)[12]

Visualizations

DYRK1A Signaling Pathway

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_transcription Transcription cluster_neurodevelopment Neurodevelopment REST REST DYRK1A DYRK1A REST->DYRK1A activates transcription p53 p53 p53->DYRK1A downregulates via miR-1246 SCF_betaTrCP SCF-betaTrCP (E3 Ligase) SCF_betaTrCP->DYRK1A promotes degradation CyclinD1 Cyclin D1 DYRK1A->CyclinD1 phosphorylates (degradation) p27Kip1 p27Kip1 DYRK1A->p27Kip1 phosphorylates (stabilization) ASK1 ASK1 DYRK1A->ASK1 phosphorylates (activates) NFAT NFAT DYRK1A->NFAT phosphorylates (inactivates) STAT3 STAT3 DYRK1A->STAT3 phosphorylates (activates) CREB CREB DYRK1A->CREB phosphorylates (activates) Tau Tau DYRK1A->Tau phosphorylates APP APP DYRK1A->APP phosphorylates JNK JNK ASK1->JNK

Caption: Simplified DYRK1A signaling pathway showing key upstream regulators and downstream targets.

Experimental Workflow

Experimental_Workflow Start Start PrepReagents Prepare Reagents (DYRK1A, this compound, ATP, Inhibitors) Start->PrepReagents AddInhibitor Add Inhibitor/DMSO to Plate PrepReagents->AddInhibitor AddEnzyme Add DYRK1A Enzyme AddInhibitor->AddEnzyme PreIncubate Pre-incubate at Room Temperature AddEnzyme->PreIncubate StartReaction Initiate Reaction with Substrate/ATP Mix PreIncubate->StartReaction Incubate30C Incubate at 30°C StartReaction->Incubate30C ReadPlate Read Fluorescence Polarization Incubate30C->ReadPlate AnalyzeData Analyze Data (Calculate % Inhibition, Determine IC50) ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the this compound DYRK1A kinase assay.

References

Application Notes and Protocols for In Vitro Kinase Activity Measurement Using 5-FAM-Woodtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-Woodtide is a fluorescently labeled peptide substrate designed for the in vitro measurement of kinase activity, particularly for the Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family. This peptide, derived from the Forkhead box protein O1 (FOXO1), is labeled with 5-carboxyfluorescein (5-FAM), a bright green fluorescent dye with excitation and emission maxima at approximately 494 nm and 521 nm, respectively. The phosphorylation of a specific serine residue within the Woodtide sequence by a kinase leads to a change in the local environment of the fluorophore, which can be detected as a change in fluorescence intensity or polarization. This allows for a continuous, non-radioactive method to monitor kinase activity, making it an ideal tool for high-throughput screening (HTS) of kinase inhibitors and for detailed kinetic studies.

The sequence of this compound is 5FAM-KKISGRLSPIMTEQ-NH2. The DYRK family of kinases recognizes the consensus sequence RPX(S/T)P, and the Woodtide sequence contains a similar motif that is efficiently phosphorylated by these enzymes.

Principle of the Assay

The fundamental principle of the this compound kinase assay is the detection of the enzymatic transfer of a phosphate group from ATP to the serine residue within the peptide substrate. This phosphorylation event can be monitored in several ways:

  • Fluorescence Intensity (FI): Phosphorylation can cause a change in the fluorescence intensity of the 5-FAM dye. This change, whether an increase or decrease, is proportional to the amount of phosphorylated substrate and thus to the kinase activity.

  • Fluorescence Polarization (FP): In a fluorescence polarization assay, the binding of a larger molecule (e.g., a phosphospecific antibody or a metal chelate) to the phosphorylated peptide results in a significant increase in the polarization of the emitted light. This is because the larger complex tumbles more slowly in solution than the free, unphosphorylated peptide.

  • High-Performance Liquid Chromatography (HPLC): The phosphorylated and unphosphorylated forms of the this compound peptide can be separated and quantified by reverse-phase HPLC with fluorescence detection. The amount of the phosphorylated product is a direct measure of kinase activity.

Data Presentation

Quantitative Data Summary
ParameterValueKinaseNotes
Km (DYRKtide) 35 µMDYRK1ADYRKtide is a similar, optimized peptide substrate for DYRK1A. The Km for this compound is expected to be in a similar range.
IC50 (Harmine) 0.20 µMDYRK1ADetermined using a FAM-Woodtide HPLC-based assay.
IC50 (EGCG) 0.31 µMDYRK1ADetermined using a FAM-Woodtide HPLC-based assay.
IC50 (INDY) 139 nMDYRK1ADetermined using an in vitro kinase assay with DYRKtide.
IC50 (RD0392) 60.2 nMDYRK1ADetermined using an in vitro kinase assay with DYRKtide.

Experimental Protocols

Protocol 1: Continuous Fluorescence Intensity Assay

This protocol describes a basic, continuous assay to measure kinase activity by monitoring the change in fluorescence intensity.

Materials:

  • Recombinant active DYRK1A kinase

  • This compound substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplate

  • Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution by diluting the DYRK1A enzyme to the desired concentration in kinase reaction buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a 2X substrate/ATP solution containing 2X the final desired concentration of this compound and ATP in kinase reaction buffer. Typical final concentrations are 1-10 µM for this compound and 10-100 µM for ATP.

  • Assay Setup:

    • Add 10 µL of the 2X kinase solution to the wells of the microplate.

    • For inhibitor studies, pre-incubate the kinase with the inhibitor for 15-30 minutes at room temperature.

    • To initiate the reaction, add 10 µL of the 2X substrate/ATP solution to each well.

  • Measurement:

    • Immediately place the plate in the fluorescence microplate reader, pre-warmed to 30°C.

    • Monitor the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in fluorescence) from the linear portion of the kinetic curve.

    • For inhibitor studies, plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) Assay

This protocol is an endpoint assay that is well-suited for high-throughput screening.

Materials:

  • All materials from Protocol 1

  • Phospho-serine/threonine specific antibody (or a more specific anti-phospho-Woodtide antibody if available)

  • Fluorescence polarization microplate reader

Procedure:

  • Kinase Reaction:

    • Perform the kinase reaction in a total volume of 20 µL as described in Protocol 1 (steps 1 and 2).

    • Incubate the reaction for a fixed time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding 10 µL of a stop solution containing EDTA (e.g., 30 mM EDTA in kinase buffer).

  • Detection:

    • Add 10 µL of the detection reagent containing the phospho-specific antibody to each well. The optimal antibody concentration needs to be determined empirically.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Measurement:

    • Measure the fluorescence polarization in a suitable microplate reader.

  • Data Analysis:

    • The change in millipolarization (mP) units is proportional to the amount of phosphorylated substrate.

    • For inhibitor screening, a decrease in the mP value indicates inhibition of kinase activity.

Protocol 3: HPLC-Based Assay

This method provides a highly quantitative measure of kinase activity by separating the phosphorylated and unphosphorylated substrate.

Materials:

  • All materials from Protocol 1

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Kinase Reaction:

    • Perform the kinase reaction in a larger volume (e.g., 50-100 µL) as described in Protocol 1.

    • Incubate for a fixed time at 30°C.

    • Stop the reaction by adding an equal volume of quenching solution.

  • HPLC Analysis:

    • Inject a defined volume of the quenched reaction mixture onto the C18 column.

    • Separate the peptides using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution of the peptides using the fluorescence detector (Ex: 494 nm, Em: 521 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the unphosphorylated and phosphorylated this compound based on their retention times (the phosphorylated peptide will typically elute earlier).

    • Calculate the percentage of substrate conversion by integrating the peak areas.

    • Kinase activity is proportional to the amount of phosphorylated product formed.

Visualizations

DYRK1A Signaling Pathway

DYRK1A_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) Receptor Receptor Extracellular_Signal->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases DYRK1A_inactive DYRK1A (inactive) Upstream_Kinases->DYRK1A_inactive Activation DYRK1A_active DYRK1A (active) DYRK1A_inactive->DYRK1A_active Autophosphorylation Substrates Substrate Proteins (e.g., Tau, APP, Splicing Factors) DYRK1A_active->Substrates Phosphorylation Phosphorylation Substrates->Phosphorylation Cellular_Response Cellular Response (e.g., Neuronal Development, Cell Cycle Regulation, Apoptosis) Phosphorylation->Cellular_Response

Caption: A simplified signaling pathway illustrating the activation of DYRK1A and its downstream effects.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) start->prepare_reagents add_kinase Add Kinase to Plate prepare_reagents->add_kinase add_inhibitor Add Inhibitor (optional) add_kinase->add_inhibitor initiate_reaction Initiate Reaction with Substrate/ATP add_kinase->initiate_reaction No Inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate measure_signal Measure Fluorescence (Intensity, Polarization, or HPLC) incubate->measure_signal analyze_data Analyze Data (Calculate Velocity, IC50) measure_signal->analyze_data end End analyze_data->end Assay_Components DYRK1A DYRK1A Kinase reaction DYRK1A->reaction ATP ATP ATP->reaction Substrate This compound (Unphosphorylated) Substrate->reaction Product Phospho-5-FAM-Woodtide ADP ADP Inhibitor Inhibitor Inhibitor->DYRK1A blocks reaction->Product Phosphorylation reaction->ADP

Application Notes and Protocols for a High-Throughput Screening Assay Using 5-FAM-Woodtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, in particular, has emerged as a promising therapeutic target. High-throughput screening (HTS) of small molecule libraries is a powerful approach for identifying novel kinase inhibitors. These application notes provide a detailed protocol for a robust, fluorescence polarization (FP)-based HTS assay for inhibitors of DYRK family kinases using the fluorescently labeled peptide substrate, 5-FAM-Woodtide.

The assay is based on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in a low fluorescence polarization value. Upon phosphorylation by a DYRK kinase, the this compound-PO₄ product is captured by a larger binding partner, leading to a significant decrease in the rotational speed of the fluorescent molecule and a corresponding increase in the fluorescence polarization signal. This change in polarization provides a sensitive and quantitative measure of kinase activity, which can be adapted for HTS to screen for kinase inhibitors.

Signaling Pathway

The fundamental biochemical reaction in this assay is the phosphorylation of the Woodtide peptide by a DYRK family kinase.

G cluster_0 Kinase-Mediated Phosphorylation 5_FAM_Woodtide This compound (Substrate) Phosphorylated_Woodtide This compound-PO₄ (Product) 5_FAM_Woodtide->Phosphorylated_Woodtide Phosphorylation DYRK_Kinase DYRK Kinase DYRK_Kinase->Phosphorylated_Woodtide ATP ATP ADP ADP ATP->ADP G cluster_workflow High-Throughput Screening Workflow A 1. Dispense Compounds & Controls (Test Compounds, DMSO, Positive Control) B 2. Add DYRK Kinase A->B C 3. Add this compound Substrate B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at Room Temperature D->E F 6. Stop Reaction & Add IMAP™ Binding Reagent E->F G 7. Incubate for Binding F->G H 8. Read Fluorescence Polarization G->H G cluster_principle Fluorescence Polarization Assay Principle Small_Molecule This compound (Low FP Signal) Kinase_Reaction Kinase + ATP Small_Molecule->Kinase_Reaction Kinase_Reaction->Small_Molecule No Phosphorylation Phosphorylated_Product This compound-PO₄ Kinase_Reaction->Phosphorylated_Product Phosphorylation Large_Complex Bound Complex (High FP Signal) Phosphorylated_Product->Large_Complex Binding_Reagent IMAP™ Binding Reagent Binding_Reagent->Large_Complex Inhibitor Inhibitor Inhibitor->Kinase_Reaction Blocks Reaction

Application Notes and Protocols: A 5-FAM-Woodtide-Based Fluorescence Polarization Assay to Quantify DYRK2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a crucial regulator of cellular processes including cell cycle progression, apoptosis, and DNA damage response.[1][2] Its dysregulation has been implicated in various cancers, making it a significant target for therapeutic development.[3][4] This document provides a detailed protocol for a competitive fluorescence polarization (FP) assay to measure the kinase activity of DYRK2 using the fluorescently labeled peptide substrate, 5-FAM-Woodtide.

The assay principle is based on the change in polarization of this compound upon phosphorylation by DYRK2 and subsequent binding to a phosphospecific antibody. Unphosphorylated this compound is a small molecule that rotates rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by DYRK2, the resulting phospho-peptide is bound by a larger anti-phospho-Woodtide antibody, forming a large molecular complex. This complex tumbles much slower in solution, leading to a significant increase in fluorescence polarization. This change in polarization is directly proportional to the amount of phosphorylated substrate and thus to the enzymatic activity of DYRK2.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierCatalog #
Recombinant Human DYRK2Sigma-AldrichSRP5326
This compoundCPC Scientific-
ATPSigma-AldrichA7699
Anti-phospho-Woodtide Antibody(Custom or Commercial)-
Kinase Assay Buffer (5x)--
Dithiothreitol (DTT)Sigma-AldrichD9779
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
DMSOSigma-AldrichD8418
384-well, black, low-volume platesCorning3573
Plate reader with FP capabilities(e.g., Molecular Devices)-
Reagent Preparation
  • 1x Kinase Assay Buffer:

    • 25 mM MOPS, pH 7.2

    • 12.5 mM β-glycerol 2-phosphate

    • 25 mM MgCl₂

    • 5 mM EGTA

    • 2 mM EDTA

    • 0.25 mM DTT (add fresh before use)

    • 0.1 mg/mL BSA

  • DYRK2 Enzyme Stock Solution: Prepare a 10 µM stock solution of DYRK2 in 1x Kinase Assay Buffer. Aliquot and store at -80°C.

  • This compound Substrate Stock Solution: Prepare a 100 µM stock solution in DMSO. Aliquot and store at -20°C.

  • ATP Stock Solution: Prepare a 10 mM stock solution of ATP in water, pH 7.5. Aliquot and store at -20°C.

  • Anti-phospho-Woodtide Antibody Stock Solution: Prepare a 10 µM stock solution in 1x Kinase Assay Buffer. Aliquot and store at -80°C.

Assay Protocol
  • Prepare Reagent Mixes:

    • Enzyme Mix (2x): Dilute DYRK2 stock to a 2x working concentration (e.g., 20 nM) in 1x Kinase Assay Buffer.

    • Substrate/ATP Mix (2x): Prepare a mix containing 2x the final desired concentrations of this compound (e.g., 100 nM) and ATP (e.g., 100 µM) in 1x Kinase Assay Buffer.

    • Antibody Mix (for termination): Dilute the anti-phospho-Woodtide antibody to a final concentration of 50 nM in 1x Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of test compound (dissolved in 1x Kinase Assay Buffer with a final DMSO concentration ≤1%) or buffer control to the wells of a 384-well plate.

    • Add 10 µL of the 2x Enzyme Mix to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Add 10 µL of the 2x Substrate/ATP Mix to each well to start the kinase reaction.

    • The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and FP Reading:

    • Add 10 µL of the Antibody Mix to each well to stop the reaction and initiate binding to the phosphorylated substrate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Presentation

ParameterConcentration/Value
Final Reaction Volume 25 µL
DYRK2 Concentration 10 nM
This compound Concentration 50 nM
ATP Concentration 50 µM
Anti-phospho-Woodtide Antibody 50 nM
Incubation Time (Kinase Rxn) 60 minutes at 30°C
Incubation Time (FP) 30 minutes at RT
Final DMSO Concentration ≤ 1%
Excitation Wavelength 485 nm
Emission Wavelength 535 nm

Visualizations

DYRK2 Signaling Pathway

DYRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_dyrk2 DYRK2 cluster_downstream Downstream Effects ATM ATM Kinase DYRK2 DYRK2 ATM->DYRK2 phosphorylates DNA_Damage DNA Damage DNA_Damage->ATM p53 p53 (Ser46) DYRK2->p53 phosphorylates cJun c-Jun DYRK2->cJun phosphorylates Snail Snail DYRK2->Snail phosphorylates mTOR mTOR DYRK2->mTOR promotes degradation Apoptosis Apoptosis p53->Apoptosis EMT EMT Inhibition Snail->EMT Proteostasis Proteostasis mTOR->Proteostasis

Caption: Simplified DYRK2 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection A Prepare Reagent Mixes (Enzyme, Substrate/ATP, Antibody) B Add Compound/Control to Plate A->B C Add 2x Enzyme Mix B->C D Incubate 10 min at RT C->D E Add 2x Substrate/ATP Mix D->E F Incubate 60 min at 30°C E->F G Add Antibody Mix (Termination) F->G H Incubate 30 min at RT G->H I Read Fluorescence Polarization H->I

Caption: Experimental workflow for the DYRK2 FP assay.

References

Application Notes and Protocols for Studying DYRK Kinase Substrate Specificity Using 5-FAM-Woodtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases is a group of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and survival.[1] The family consists of five members in mammals (DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4), which are categorized into two classes based on sequence homology.[1] Notably, DYRKs are unusual in that they autophosphorylate a tyrosine residue in their activation loop, but they phosphorylate their substrates exclusively on serine or threonine residues.[2]

Given their involvement in various pathologies, including neurodegenerative diseases and cancer, the DYRKs are attractive targets for drug discovery.[1] A thorough understanding of their substrate specificity is paramount for the development of selective inhibitors and for elucidating their biological functions. Members of the DYRK family exhibit both overlapping and distinct substrate specificities, which are largely determined by the amino acid sequence surrounding the phosphorylation site on the substrate.[3][4] A key determinant for substrate recognition by DYRK kinases is the presence of an arginine residue at the P-3 position (three amino acids N-terminal to the phosphorylated serine or threonine).[3][5]

5-FAM-Woodtide is a fluorescently labeled peptide substrate that can be utilized to study the kinase activity and substrate specificity of the DYRK family. "Woodtide" is a peptide sequence derived from the transcription factor FKHR (FOXO1), a known physiological substrate of DYRKs. The peptide is labeled with 5-carboxyfluorescein (5-FAM), a widely used green fluorescent dye, enabling continuous, real-time monitoring of kinase activity. These application notes provide detailed protocols for using this compound to characterize the substrate specificity of DYRK kinases and for the high-throughput screening of potential inhibitors.

Data Presentation

Peptide Substrate Sequences

The following table details the amino acid sequences of Woodtide and Dyrktide, a related peptide optimized for DYRK1A phosphorylation.

Peptide NameSequenceDescription
This compound 5FAM-KKISGRLSPIMTEQ-NH2A 5-FAM labeled peptide derived from the transcription factor FKHR, a known DYRK substrate. The N-terminal lysines were added to facilitate binding to phosphocellulose paper in traditional radioactive assays.
Dyrktide RRRFRPASPLRGPPKAn optimized synthetic peptide substrate for DYRK1A.[5]
Kinetic Parameters of DYRK Kinases

The Michaelis constant (Km) is a measure of the affinity of a kinase for its substrate. A lower Km value indicates a higher affinity. While the Km of DYRK1A for Dyrktide has been determined, the specific kinetic parameters for this compound with various DYRK family members are not extensively reported in the literature and should be determined empirically using the protocols provided below.

KinaseSubstrateKm (µM)Reference
DYRK1A Dyrktide35[5]
DYRK1A This compoundTo be determined-
DYRK2 This compoundTo be determined-
DYRK3 This compoundTo be determined-

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for DYRK Kinases with this compound

This protocol describes a continuous fluorescence intensity-based assay to determine the kinetic parameters of DYRK kinases. The phosphorylation of this compound can lead to a change in the fluorescence properties of the 5-FAM dye, which can be monitored in real-time.

Materials:

  • Recombinant human DYRK1A, DYRK2, or DYRK3

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • DTT (dithiothreitol)

  • 96-well or 384-well black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X Kinase Assay Buffer and add DTT to a final concentration of 1 mM just before use.

    • Prepare a 10 mM stock solution of ATP in nuclease-free water.

    • Prepare a 1 mM stock solution of this compound in DMSO. Further dilute in Kinase Assay Buffer to create a range of 2X substrate concentrations (e.g., from 2 µM to 200 µM).

    • Prepare a 2X solution of the DYRK kinase in Kinase Assay Buffer. The optimal concentration should be determined empirically by performing a kinase titration, but a starting point of 10-50 nM is recommended.

  • Assay Setup:

    • Add 25 µL of the 2X kinase solution to the wells of the assay plate.

    • Include a "no enzyme" control by adding 25 µL of Kinase Assay Buffer without the kinase.

    • To initiate the reaction, add 25 µL of the 2X this compound solution to each well. The final reaction volume will be 50 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 30°C.

    • Measure the fluorescence intensity every 30-60 seconds for 30-60 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

    • Ensure that the measurements are taken during the initial linear phase of the reaction (typically less than 10-15% of substrate conversion).

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (v) from the linear portion of the fluorescence intensity versus time plot. This will require converting the change in fluorescence units per minute to moles of product per minute, which can be determined by measuring the fluorescence of a known concentration of a phosphorylated this compound standard.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

Protocol 2: High-Throughput Screening of DYRK Inhibitors using Fluorescence Polarization

This protocol describes a fluorescence polarization (FP) based assay for screening potential inhibitors of DYRK kinases. This is an indirect assay that relies on a specific antibody that recognizes the phosphorylated form of Woodtide.

Materials:

  • Recombinant human DYRK1A, DYRK2, or DYRK3

  • This compound

  • ATP

  • A specific anti-phospho-Woodtide antibody

  • FP Assay Buffer (e.g., 20 mM Tris pH 7.5, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100)

  • Compound library

  • 384-well black, low-volume, non-binding surface assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the DYRK kinase in FP Assay Buffer.

    • Prepare a 2X solution of this compound and ATP in FP Assay Buffer. The concentration of this compound should be at or below its Km, and the ATP concentration should also be near its Km for the specific kinase.

    • Prepare a solution of the anti-phospho-Woodtide antibody in FP Assay Buffer containing EDTA to stop the kinase reaction. The optimal antibody concentration needs to be determined empirically.

  • Assay Setup:

    • Add 5 µL of test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 10 µL of a pre-mixed solution containing the 2X kinase and the 2X substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Stop the reaction by adding 5 µL of the anti-phospho-Woodtide antibody solution containing EDTA.

    • Incubate at room temperature for at least 30 minutes to allow for antibody-peptide binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for 5-FAM (e.g., 485 nm excitation and 535 nm emission).[6]

    • The instrument settings, such as the G-factor and gain, should be optimized according to the manufacturer's instructions.[7][8]

  • Data Analysis:

    • A high mP value indicates that the this compound has been phosphorylated and is bound by the antibody.

    • A low mP value indicates that the kinase activity has been inhibited, resulting in less phosphorylated peptide available to bind to the antibody.

    • The percentage of inhibition can be calculated for each compound, and IC50 values can be determined for active compounds by performing dose-response experiments.

Visualizations

DYRK_Signaling_Pathway cluster_0 Upstream Signals cluster_1 DYRK Kinase Activation cluster_2 Downstream Effects Cellular_Stress Cellular_Stress DYRK_Kinase DYRK_Kinase Cellular_Stress->DYRK_Kinase Developmental_Cues Developmental_Cues Developmental_Cues->DYRK_Kinase Autophosphorylation Tyr Autophosphorylation DYRK_Kinase->Autophosphorylation 5_FAM_Woodtide This compound (Substrate Analog) DYRK_Kinase->5_FAM_Woodtide Phosphorylates Substrate_Phosphorylation Substrate Phosphorylation (Ser/Thr) Autophosphorylation->Substrate_Phosphorylation Active Kinase Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Substrate_Phosphorylation->Cellular_Response Kinase_Assay_Workflow Start Start Reagent_Preparation Prepare 2X Kinase, 2X Substrate (this compound), and 2X ATP solutions Start->Reagent_Preparation Assay_Setup Combine Kinase, Substrate, and ATP in assay plate Reagent_Preparation->Assay_Setup Incubation Incubate at 30°C Assay_Setup->Incubation Data_Acquisition Measure Fluorescence Change over time Incubation->Data_Acquisition Data_Analysis Calculate Initial Velocities and Determine Km/Vmax Data_Acquisition->Data_Analysis End End Data_Analysis->End FP_Assay_Principle cluster_0 Low Polarization (Inhibition) cluster_1 High Polarization (No Inhibition) Unphosphorylated_Peptide This compound (Unphosphorylated) Low_mP Low mP Signal Unphosphorylated_Peptide->Low_mP Rotates freely Antibody_Free Anti-phospho Ab (Unbound) Phosphorylated_Peptide This compound-P Antibody_Bound Anti-phospho Ab (Bound) Phosphorylated_Peptide->Antibody_Bound High_mP High mP Signal Antibody_Bound->High_mP Rotates slowly Kinase_Reaction DYRK Kinase + ATP Kinase_Reaction->Unphosphorylated_Peptide Inactive Kinase_Reaction->Phosphorylated_Peptide Active Inhibitor Inhibitor Inhibitor->Kinase_Reaction Blocks

References

Application Notes and Protocols for 5-FAM-Woodtide in a 384-Well Plate Format

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-Woodtide is a fluorescently labeled peptide substrate derived from the Forkhead transcription factor FKHR, that is utilized for in vitro analysis of the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family of kinases.[1][2] The peptide is labeled with 5-carboxyfluorescein (5-FAM), a widely used green fluorescent dye with excitation and emission maxima of approximately 494 nm and 521 nm, respectively.[3][4] This application note provides a detailed experimental design for utilizing this compound in a 384-well plate format, a common platform for high-throughput screening (HTS) in drug discovery. The primary method described is a fluorescence polarization (FP) immunoassay, a robust and homogeneous technique for measuring kinase activity.[5][6]

Principle of the Assay

The fluorescence polarization assay for kinase activity is based on the principle that the binding of a small, fluorescently labeled peptide to a larger molecule, such as an antibody, results in a decrease in the rotational motion of the peptide. This reduced tumbling in solution leads to a higher degree of polarization of the emitted fluorescent light. In this assay, this compound is incubated with a DYRK family kinase and ATP. Upon phosphorylation by the kinase, a specific anti-phospho-Woodtide antibody is added, which binds to the newly phosphorylated peptide. This binding event causes a significant increase in the molecular weight of the fluorescent species, leading to a measurable increase in fluorescence polarization (measured in millipolarization units, mP). The magnitude of the change in polarization is directly proportional to the extent of peptide phosphorylation and thus, the kinase activity.

Signaling Pathway

The DYRK family of kinases, including DYRK1A, DYRK2, and DYRK3, are involved in a multitude of cellular processes, including cell proliferation, survival, and differentiation.[7][8][9] These kinases are serine/threonine kinases that also have the ability to autophosphorylate on a tyrosine residue in their activation loop.[8] Dysregulation of DYRK kinase activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[7][10] The following diagram illustrates a generalized signaling pathway involving a DYRK kinase.

DYRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade DYRK_Kinase DYRK Kinase (e.g., DYRK1A) Signaling_Cascade->DYRK_Kinase Activation Substrate_Protein Substrate Protein (e.g., Transcription Factor) DYRK_Kinase->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Protein Gene_Expression Altered Gene Expression Phosphorylated_Substrate->Gene_Expression Nuclear Translocation & Regulation

Caption: Generalized DYRK signaling pathway.

Experimental Protocols

Materials and Reagents
  • This compound peptide (lyophilized)

  • Recombinant human DYRK1A, DYRK2, or DYRK3 kinase

  • Anti-phospho-Woodtide monoclonal antibody (requires sourcing or custom development)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • FP detection buffer (e.g., Kinase reaction buffer with the addition of the anti-phospho-Woodtide antibody)

  • 384-well, low-volume, black, non-binding surface microplates

  • Plate reader capable of measuring fluorescence polarization

Reagent Preparation
  • This compound Stock Solution (100 µM): Reconstitute lyophilized this compound in molecular-grade water or a suitable buffer (e.g., 50 mM HEPES, pH 7.5) to a final concentration of 100 µM. Aliquot and store at -20°C, protected from light.

  • Kinase Stock Solution (e.g., 1 µM): Prepare a stock solution of the DYRK kinase in a suitable storage buffer (as recommended by the manufacturer) at a concentration of 1 µM. Aliquot and store at -80°C.

  • ATP Stock Solution (10 mM): Prepare a 10 mM stock solution of ATP in molecular-grade water. Adjust the pH to 7.4 with NaOH. Aliquot and store at -20°C.

  • Kinase Working Solution: On the day of the experiment, dilute the kinase stock solution to the desired working concentration (e.g., 2X final concentration) in pre-chilled kinase reaction buffer. The optimal concentration should be determined empirically through a kinase titration experiment.

  • Substrate/ATP Working Solution: Prepare a working solution containing this compound and ATP at 2X their final desired concentrations in kinase reaction buffer. The final concentration of this compound is typically in the low nanomolar range, and the ATP concentration is often at or near the Km for the specific kinase.

  • FP Detection Buffer: Prepare the detection buffer by diluting the anti-phospho-Woodtide antibody to its optimal working concentration in kinase reaction buffer. The optimal antibody concentration should be determined through a titration experiment to achieve a stable and robust FP signal window.

Experimental Workflow

The following diagram outlines the key steps of the this compound kinase assay in a 384-well plate format.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Kinase, Substrate, ATP, Buffers) Start->Reagent_Prep Dispense_Inhibitor Dispense Test Compounds/Vehicle (1 µL) Reagent_Prep->Dispense_Inhibitor Dispense_Kinase Add Kinase Working Solution (5 µL) Dispense_Inhibitor->Dispense_Kinase Incubate_1 Pre-incubate (15 min, RT) Dispense_Kinase->Incubate_1 Dispense_Substrate_ATP Add Substrate/ATP Working Solution (5 µL) Incubate_1->Dispense_Substrate_ATP Incubate_2 Kinase Reaction (60 min, RT) Dispense_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add FP Detection Buffer (10 µL) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate for Binding (30 min, RT) Add_Detection_Reagent->Incubate_3 Read_Plate Measure Fluorescence Polarization Incubate_3->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for 5-FAM-Woodtide Kinase Assay: Data Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them key targets for drug discovery. The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases that play crucial roles in cell proliferation, differentiation, and survival. One important substrate of DYRK1A is the Forkhead in rhabdomyosarcoma (FKHR), also known as FOXO1, a transcription factor involved in the regulation of gene expression related to metabolism and apoptosis.

The 5-FAM-Woodtide kinase assay is a robust, fluorescence polarization (FP)-based method for studying the activity of DYRK family kinases and for screening potential inhibitors. This assay utilizes a 5-carboxyfluorescein (5-FAM) labeled peptide substrate, Woodtide, which is derived from the phosphorylation site of FKHR. The principle of the assay is based on the change in the rotational motion of the fluorescently labeled substrate upon phosphorylation. In solution, the small, unbound this compound rotates rapidly, resulting in low fluorescence polarization. Upon phosphorylation by a DYRK kinase, the resulting phosphopeptide is bound by a specific antibody or a phosphate-binding moiety, leading to a larger molecular complex that tumbles more slowly, and thus exhibits a higher fluorescence polarization. This change in polarization provides a direct measure of kinase activity.

These application notes provide a detailed protocol for performing a this compound kinase assay, guidelines for data analysis and interpretation, and illustrative diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation

The following tables summarize typical quantitative data obtained from a this compound kinase assay for assay validation and inhibitor profiling.

Table 1: Assay Quality Control (Z' Factor Determination)

ControlMean Fluorescence Polarization (mP)Standard Deviation (mP)Z' Factor
Positive Control (Maximal Signal)250150.75
Negative Control (Minimal Signal)8010

The Z' factor is a statistical indicator of the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

Table 2: Inhibitor Dose-Response and IC50 Determination

Inhibitor Concentration (nM)Mean Fluorescence Polarization (mP)% Inhibition
0 (No Inhibitor)2480
12451.8
1022016.5
5016548.8
10012075.3
5008595.9
10008297.6
Calculated IC50 (nM) 55.2

% Inhibition is calculated relative to the positive (0% inhibition) and negative (100% inhibition) controls.

Experimental Protocols

Principle of the Fluorescence Polarization Assay

The this compound kinase assay is a homogeneous "mix-and-read" assay. The fundamental principle lies in the measurement of the change in the rotational speed of the this compound peptide upon phosphorylation.

  • Low Polarization State: The small, fluorescently labeled this compound peptide tumbles rapidly in solution. When excited with polarized light, the emitted light is largely depolarized.

  • High Polarization State: In the presence of an active kinase and ATP, the this compound peptide is phosphorylated. A phosphopeptide-binding molecule (e.g., a specific antibody or a metal-based phosphate sensor) in the assay buffer then binds to the newly formed phosphopeptide. This binding event creates a much larger molecular complex.

  • Detection: This larger complex tumbles much more slowly in solution. When excited with polarized light, the emitted light remains highly polarized. The increase in fluorescence polarization is directly proportional to the extent of the kinase reaction.

Materials and Reagents
  • Kinase: Recombinant human DYRK1A (or other DYRK family kinase)

  • Substrate: this compound peptide

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Phosphopeptide Detection Module: A reagent containing a phosphospecific antibody or a phosphate-binding entity (e.g., IMAP beads).

  • Test Compounds (Inhibitors): Dissolved in 100% DMSO.

  • Microplates: Low-volume, black, non-binding 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Assay Protocol for Inhibitor Screening
  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The optimal concentrations of this compound and ATP should be empirically determined, but typical starting concentrations are 200 nM and 20 µM, respectively.

    • Prepare serial dilutions of the test inhibitor in 100% DMSO. Then, dilute these stocks into assay buffer to create a 4X inhibitor solution.

  • Assay Plate Setup (384-well format):

    • To all wells: Add 5 µL of the 4X inhibitor solution (or DMSO for controls).

    • Positive Control Wells: Add 5 µL of assay buffer without kinase.

    • Negative Control Wells: Add 5 µL of 2X kinase solution and 5 µL of assay buffer with DMSO instead of inhibitor.

    • Test Wells: Add 5 µL of 2X kinase solution.

  • Kinase Reaction:

    • To initiate the kinase reaction, add 10 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 20 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time may need to be optimized for the specific kinase.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the phosphopeptide detection reagent to all wells.

    • Incubate the plate for 30-60 minutes at room temperature to allow for the binding of the detection molecule to the phosphorylated substrate.

    • Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 520 nm).

Data Analysis and Interpretation
  • Z' Factor Calculation: The Z' factor is calculated to assess the quality and reliability of the assay for high-throughput screening.

    Z' = 1 - [(3 * σ_p + 3 * σ_n) / |μ_p - μ_n|]

    Where:

    • μ_p = mean of the positive control (maximal signal)

    • σ_p = standard deviation of the positive control

    • μ_n = mean of the negative control (minimal signal)

    • σ_n = standard deviation of the negative control

    An assay with a Z' factor between 0.5 and 1.0 is considered excellent for screening.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the kinase activity is inhibited.

    • Calculate Percent Inhibition: % Inhibition = 100 * [1 - (mP_inhibitor - mP_min) / (mP_max - mP_min)]

      Where:

      • mP_inhibitor = fluorescence polarization in the presence of the inhibitor

      • mP_max = mean fluorescence polarization of the positive control (no inhibitor)

      • mP_min = mean fluorescence polarization of the negative control (no kinase activity)

    • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the Curve: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.

Mandatory Visualization

DYRK1A_FKHR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DYRK1A DYRK1A FKHR FKHR DYRK1A->FKHR Phosphorylates FKHR_P p-FKHR (Ser329) GeneExpression Target Gene Expression FKHR_P->GeneExpression Regulates FKHR_cyto FKHR FKHR_P->FKHR_cyto Nuclear Export FKHR_cyto->FKHR Nuclear Import

Caption: DYRK1A phosphorylates FKHR (FOXO1) in the nucleus, regulating its activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare 2X Kinase, 2X Substrate/ATP, 4X Inhibitor Dispense Dispense Inhibitor and Kinase Reagents->Dispense Initiate Initiate with Substrate/ATP Dispense->Initiate Incubate_Kinase Incubate 60 min at RT Initiate->Incubate_Kinase Stop Add Detection Reagent Incubate_Kinase->Stop Incubate_Detect Incubate 30-60 min at RT Stop->Incubate_Detect Read Read Fluorescence Polarization Incubate_Detect->Read

Caption: Workflow for the this compound fluorescence polarization kinase assay.

Troubleshooting & Optimization

reducing high background fluorescence in 5-FAM-Woodtide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-FAM-Woodtide assays, a fluorescence polarization (FP)-based method for assessing the activity of the DYRK family of kinases.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what is it used for?

The this compound assay is a fluorescence polarization (FP) kinase assay. It uses a peptide substrate called Woodtide, which is derived from the transcription factor FKHR and is a known substrate for the DYRK (Dual-specificity tyrosine-regulated kinase) family of kinases.[1][2][3][4] The Woodtide peptide is labeled with 5-carboxyfluorescein (5-FAM), a fluorescent dye.

In the unphosphorylated state, the relatively small this compound peptide rotates rapidly in solution, leading to a low fluorescence polarization value. When a kinase phosphorylates the peptide, it can be bound by a larger antibody that is specific to the phosphorylated sequence. This binding results in a much larger complex that tumbles more slowly, causing a significant increase in the fluorescence polarization signal. This change in polarization is directly proportional to the kinase activity.

Q2: I am observing high background fluorescence in my this compound assay. What are the potential causes?

High background fluorescence in a this compound assay can originate from several sources, broadly categorized as issues with reagents, the experimental setup, or the fluorescent probe itself. Specific causes include:

  • Autofluorescence of Assay Components: Buffers, solvents, or other reagents may possess intrinsic fluorescence at the excitation and emission wavelengths of 5-FAM.[1]

  • Light Scattering: Particulates in the assay well, such as dust, precipitated proteins, or cellular debris, can scatter the excitation light, leading to an artificially high signal.[1][3]

  • Contaminated Reagents: Contaminants with inherent fluorescence can be present in any of the assay components.[1]

  • Excessive this compound Concentration: Using a concentration of the fluorescent peptide that is too high can lead to a high baseline signal.

  • Presence of Free 5-FAM Dye: If the this compound peptide preparation contains unbound 5-FAM dye, this free dye will contribute to the background fluorescence.[2]

  • Nonspecific Binding: The this compound peptide may bind nonspecifically to the walls of the microplate, which can increase its polarization and contribute to the background.[3]

  • Instrument Settings: Incorrect settings on the fluorescence plate reader, such as gain or excitation/emission wavelengths, can result in high background readings.

Q3: How can I troubleshoot high background fluorescence originating from my reagents?

To address high background from your assay reagents, consider the following troubleshooting steps:

  • Buffer Purity: Ensure that all buffer components are of high purity and that the water used is freshly deionized or distilled to minimize fluorescent contaminants.[3] Prepare fresh buffers and filter them if necessary.

  • Reagent Blanks: Measure the fluorescence of each individual assay component (buffer, ATP, kinase, etc.) in separate wells to identify the source of the background signal.

  • Enzyme Purity: Use highly purified kinase preparations. Crude lysates or preparations with significant protein aggregation can cause light scattering.[1][3]

  • ATP Quality: Use a high-purity source of ATP. Some ATP preparations can contain fluorescent impurities. The fluorescence of ATP itself can also be influenced by pH.[5]

Q4: What steps can I take to minimize high background caused by the this compound peptide itself?

If you suspect the fluorescent peptide is the source of the high background, try these optimization strategies:

  • Purity of this compound: Ensure the peptide is of high purity (typically ≥95% as determined by HPLC) to minimize the presence of fluorescent contaminants.[1]

  • Titrate the Peptide Concentration: Perform a titration experiment to determine the optimal concentration of the this compound peptide. The ideal concentration will provide a stable and sufficient fluorescence signal without being excessively high.

  • Check for Free Dye: Unbound 5-FAM can significantly contribute to background. If you suspect the presence of free dye, consider purifying the peptide using techniques like HPLC.[2]

Q5: Can the experimental protocol or instrument settings be the cause of high background?

Yes, your experimental workflow and instrument setup are critical. Here are some points to check:

  • Microplate Selection: Use black, opaque microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. Some polystyrene plates can bind the tracer, so consider using non-binding surface plates.[3]

  • Washing Steps: If your protocol involves washing steps, ensure they are thorough to remove any unbound fluorescent reagents.[6]

  • Instrument Calibration and Settings: Make sure your fluorescence plate reader is properly calibrated. Use the correct excitation (around 494 nm) and emission (around 521 nm) wavelengths for 5-FAM.[1][2] Optimize the gain setting to ensure the signal is within the linear range of the detector.

  • Read Time: Allow sufficient time for the reaction to equilibrate before reading the plate.

Troubleshooting Guide: High Background Fluorescence

This guide provides a structured approach to identifying and resolving the root cause of high background fluorescence in your this compound assay.

Diagram: Troubleshooting Workflow for High Background Fluorescence

TroubleshootingWorkflow Troubleshooting High Background in this compound Assays start High Background Fluorescence Detected reagent_check Step 1: Reagent & Buffer Check start->reagent_check peptide_check Step 2: this compound Peptide Check reagent_check->peptide_check If background persists sub_reagent1 Measure individual components (buffer, ATP, kinase) reagent_check->sub_reagent1 sub_reagent2 Prepare fresh, high-purity buffers reagent_check->sub_reagent2 sub_reagent3 Use highly purified enzyme reagent_check->sub_reagent3 protocol_check Step 3: Protocol & Instrument Check peptide_check->protocol_check If background persists sub_peptide1 Verify peptide purity (≥95%) peptide_check->sub_peptide1 sub_peptide2 Titrate peptide concentration peptide_check->sub_peptide2 sub_peptide3 Check for free 5-FAM dye peptide_check->sub_peptide3 solution Problem Resolved protocol_check->solution If background is reduced sub_protocol1 Use black, non-binding microplates protocol_check->sub_protocol1 sub_protocol2 Optimize instrument settings (gain, wavelengths) protocol_check->sub_protocol2 sub_protocol3 Ensure thorough washing steps (if applicable) protocol_check->sub_protocol3 KinaseAssay Principle of the this compound FP Kinase Assay cluster_0 No Kinase Activity cluster_1 Kinase Activity Present peptide_unphos This compound (Unphosphorylated) rotation_fast Fast Rotation peptide_unphos->rotation_fast fp_low Low Fluorescence Polarization rotation_fast->fp_low kinase DYRK Kinase + ATP peptide_phos Phosphorylated This compound kinase->peptide_phos complex Large Immuno-Complex peptide_phos->complex antibody Phospho-specific Antibody antibody->complex rotation_slow Slow Rotation complex->rotation_slow fp_high High Fluorescence Polarization rotation_slow->fp_high peptide_unphos2 This compound (Unphosphorylated) peptide_unphos2->kinase

References

Technical Support Center: Preventing 5-FAM-Woodtide Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 5-FAM-labeled Woodtide in their experiments. This guide provides troubleshooting advice and frequently asked questions to help you mitigate photobleaching during fluorescence plate reading, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for my 5-FAM-Woodtide assay?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, 5-FAM (5-Carboxyfluorescein), upon exposure to excitation light.[1][2] This process leads to a decrease in fluorescence signal over time, which can be particularly problematic in kinetic or endpoint assays that require multiple readings from a plate reader.[3] The consequence is a reduced signal-to-noise ratio and potentially inaccurate quantification of your results.[4]

Q2: I'm observing a continuous drop in fluorescence intensity during my plate reading. Is this definitely photobleaching?

A2: While photobleaching is a likely cause, other factors could contribute to a decreasing signal. These include:

  • Reagent instability: The this compound conjugate or other assay components may be degrading over time.

  • Enzymatic activity: If your assay involves enzymes, their activity might be changing.

  • Well-to-well variability: Inconsistent pipetting or bubbles in the wells can cause reading fluctuations.[5]

  • Evaporation: Sample evaporation from the wells, especially during long incubation times, can concentrate the sample and alter the signal.

To confirm photobleaching, you can try reading a well multiple times in quick succession. A rapid decrease in signal with each read is a strong indicator of photobleaching.

Q3: What are the main strategies to prevent photobleaching of this compound?

A3: There are three primary approaches to minimize photobleaching:

  • Optimize Plate Reader Settings: Reduce the exposure of your sample to the excitation light.[6][7][8]

  • Use Antifade Reagents: Incorporate chemical agents into your assay buffer that protect the fluorophore from photochemical damage.[6][9]

  • Choose a More Photostable Fluorophore: If significant photobleaching persists, consider using a more robust fluorescent label for your Woodtide peptide.[7][8]

Q4: How can I optimize my plate reader settings to reduce photobleaching?

A4: Optimizing your plate reader settings is the first and often most effective step.[5]

  • Reduce Excitation Intensity: Use the lowest excitation power that still provides an adequate signal-to-noise ratio. Some plate readers allow the use of neutral density filters to achieve this.[7][10]

  • Minimize Exposure Time/Number of Flashes: Set the integration time or the number of flashes per well to the minimum required for a stable reading.[11] For many applications, 10-20 flashes are sufficient.[11]

  • Optimize Gain Setting: The gain amplifies the detected signal. Setting the gain appropriately for your brightest samples can help avoid the need for high excitation intensity.[11][12] However, excessively high gain can increase noise.

  • Adjust Focal Height: Ensure the focal height is optimized for the sample volume in your wells to maximize signal detection and potentially reduce the required excitation energy.[11][13]

  • Use Bottom Reading (if applicable): For cell-based assays with adherent cells, reading from the bottom of the plate can sometimes improve signal and reduce the need for high excitation light that has to pass through the media.[13]

Q5: What are antifade reagents and how do they work?

A5: Antifade reagents are chemicals that reduce the rate of photobleaching. Most of these agents are reactive oxygen species scavengers.[9] During fluorescence excitation, fluorophores can enter a long-lived triplet state, making them susceptible to reactions with molecular oxygen that lead to their destruction.[14] Antifade agents help to return the fluorophore to its ground state more quickly or scavenge the reactive oxygen species, thus preserving fluorescence.

Q6: Which antifade reagents are suitable for a this compound plate reader assay?

A6: Several commercially available and "home-brew" antifade agents can be effective. The choice may depend on your specific assay conditions and whether you are working with live or fixed cells.

  • Commercial Antifade Reagents: Products like ProLong™ Live Antifade Reagent (for live cells), Vectashield®, and various Citifluor™ formulations are designed to reduce photobleaching.[6][15]

  • Common Chemical Components:

    • n-Propyl gallate (NPG): A widely used antifade compound that is also non-toxic, making it suitable for some live-cell applications.[9]

    • 1,4-diazabicyclo[2.2.2]octane (DABCO): Less effective than some other agents but also less toxic.[9]

    • p-Phenylenediamine (PPD): Very effective but can be toxic and may react with certain dyes.[9]

It's important to test the compatibility and effectiveness of any antifade reagent in your specific assay system.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving photobleaching issues with your this compound assay.

Diagram: Troubleshooting Workflow for Photobleaching

G cluster_0 Problem Identification cluster_1 Optimization Strategy start Start: Signal decreases over time is_photobleaching Is it photobleaching? (Rapid signal drop on repeated reads) start->is_photobleaching other_issues Investigate other issues: - Reagent stability - Pipetting errors - Evaporation is_photobleaching->other_issues No optimize_reader 1. Optimize Plate Reader Settings - Reduce excitation intensity - Minimize exposure time/flashes - Adjust gain and focal height is_photobleaching->optimize_reader Yes is_sufficient Is photobleaching acceptably low? optimize_reader->is_sufficient add_antifade 2. Add Antifade Reagent - Test different agents (e.g., NPG, DABCO) - Optimize concentration is_sufficient->add_antifade No end_node End: Stable Signal Achieved is_sufficient->end_node Yes is_resolved Is photobleaching resolved? add_antifade->is_resolved change_fluorophore 3. Consider Alternative Fluorophore - More photostable dye (e.g., Alexa Fluor 488) is_resolved->change_fluorophore No is_resolved->end_node Yes

Caption: A workflow for diagnosing and resolving this compound photobleaching.

Diagram: The Photobleaching Pathway

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Bleached Bleached Fluorophore (Non-fluorescent) T1->Bleached Chemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Fluorescence Fluorescence Oxygen Molecular Oxygen (O2) Oxygen->ROS ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Experimental Protocol: Screening Antifade Reagents

This protocol provides a framework for testing the efficacy of different antifade agents for your this compound assay in a 96-well plate format.

1. Materials:

  • This compound stock solution

  • Assay buffer

  • Antifade reagent candidates (e.g., n-propyl gallate, DABCO)

  • Black, clear-bottom 96-well plates (recommended for fluorescence)[13]

  • Multichannel pipette

  • Fluorescence plate reader

2. Preparation of Reagents:

  • Prepare a working solution of this compound in your assay buffer at the final desired concentration.

  • Prepare stock solutions of your antifade agents in an appropriate solvent (e.g., DMSO or water).

  • Create a series of assay buffers containing different concentrations of each antifade agent. It is crucial to determine the optimal, non-interfering concentration for each.

3. Plate Setup:

  • Design a plate map that includes:

    • Control wells: this compound in assay buffer without any antifade agent.

    • Test wells: this compound in assay buffer with each concentration of each antifade agent.

    • Blank wells: Assay buffer only (with and without antifade agents to check for background fluorescence).

  • Pipette the reagents into the 96-well plate according to your plate map.

4. Plate Reader Measurement:

  • Initial Read: Perform a single read of the entire plate using your standard instrument settings.

  • Kinetic Read (Photobleaching Challenge):

    • Select a few representative wells for each condition (control and each antifade agent).

    • Perform a kinetic read on these wells, taking measurements every 30 seconds for 10-15 minutes, or for a duration relevant to your actual experiment.

    • Ensure that the excitation shutter is open only during the measurement to minimize photobleaching between reads.

5. Data Analysis:

  • Subtract the average blank reading from all experimental wells.

  • For the kinetic read data, normalize the fluorescence intensity of each well to its initial reading (time zero).

  • Plot the normalized fluorescence intensity versus time for each condition.

  • Compare the rate of fluorescence decay between the control wells and the wells containing antifade agents. The most effective antifade agent will show the slowest decay in fluorescence.

Quantitative Data Summary

The effectiveness of antifade agents can vary depending on the fluorophore and experimental conditions. The table below provides a qualitative summary of commonly used antifade agents for fluorescein-based dyes like 5-FAM.

Antifade AgentTypical ConcentrationAdvantagesDisadvantages
n-Propyl gallate (NPG) 2-4% (w/v)Effective for fluorescein; relatively low toxicity.[9]Can be difficult to dissolve; may have anti-apoptotic properties.[9]
1,4-Diazabicyclo[2.2.2]octane (DABCO) 2.5% (w/v)Less toxic than PPD.[9]Less effective than PPD; may have anti-apoptotic properties.[9]
p-Phenylenediamine (PPD) 0.1-1% (w/v)Highly effective antifade agent.[9]Toxic; can reduce initial fluorescence intensity; may react with some dyes.[9][16]
Commercial Reagents (e.g., ProLong™, Vectashield®) Varies by productOptimized formulations; often provide better performance and stability.[6]Can be more expensive.

Note: The optimal concentration for each antifade agent should be determined empirically for your specific assay.

By following these guidelines, you can effectively troubleshoot and mitigate the photobleaching of this compound in your plate reader assays, leading to more reliable and reproducible data.

References

how to correct for inner filter effect in 5-FAM-Woodtide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-FAM-Woodtide Assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering the inner filter effect (IFE) in this compound fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect and why is it a problem in my this compound assay?

The inner filter effect (IFE) is an experimental artifact that causes an apparent decrease in fluorescence intensity, leading to inaccurate results. It arises when components in the sample absorb the excitation or emitted light. This phenomenon becomes more pronounced at higher concentrations and can lead to a non-linear relationship between fluorophore concentration and fluorescence signal[1][2].

There are two types of inner filter effect:

  • Primary Inner Filter Effect (pIFE): This occurs when a substance in the sample absorbs the excitation light. As the light passes through the cuvette or microplate well, its intensity is attenuated, meaning fewer fluorophores (like 5-FAM) are excited, and the observed fluorescence is lower than expected[3].

  • Secondary Inner Filter Effect (sIFE): This happens when a substance in the sample absorbs the light emitted by the fluorophore. This re-absorption prevents the emitted photons from reaching the detector, again causing an artificially low signal[3].

In a this compound experiment, Woodtide itself, other buffer components, or even high concentrations of 5-FAM could absorb light at the excitation (~495 nm) or emission (~520 nm) wavelengths, causing IFE[4][5].

cluster_0 Primary Inner Filter Effect (pIFE) cluster_1 Secondary Inner Filter Effect (sIFE) LightSource Excitation Light Source Sample Sample with Absorbing Species LightSource->Sample Light is absorbed before reaching 5-FAM FAM_pIFE 5-FAM (Fluorophore) Sample->FAM_pIFE Reduced Excitation FAM_sIFE Excited 5-FAM EmittedLight Emitted Fluorescence FAM_sIFE->EmittedLight Sample_sIFE Sample with Absorbing Species EmittedLight->Sample_sIFE Emitted light is re-absorbed Detector Detector Sample_sIFE->Detector Reduced Signal

Caption: Conceptual diagram of Primary and Secondary Inner Filter Effects.
Q2: How can I determine if my experiment is affected by the inner filter effect?

The most common indicator of IFE is a deviation from the expected linear relationship between fluorescence intensity and the concentration of your fluorophore. If you create a dilution series of this compound and plot the observed fluorescence against concentration, the curve will bend downwards and plateau at higher concentrations if IFE is significant[3]. Even at a sample absorbance of 0.1, the error in fluorescence intensity can be around 10-12%[3][6]. For best practice, you should measure the full absorbance spectrum of your samples to check for significant absorbance at your excitation and emission wavelengths[7].

Q3: What is the standard protocol for correcting the inner filter effect?

The most common method involves measuring the absorbance of the sample at both the excitation and emission wavelengths and then using these values to calculate a correction factor. This requires access to both a fluorometer and a UV-Vis spectrophotometer (or a plate reader capable of both measurements).

  • Sample Preparation: Prepare your experimental samples (e.g., varying concentrations of Woodtide titrated into a fixed concentration of 5-FAM) in a suitable format (cuvettes or microplate).

  • Fluorescence Measurement:

    • Place your sample in the fluorometer.

    • Set the excitation wavelength for 5-FAM (e.g., 495 nm) and the emission wavelength (e.g., 520 nm)[8].

    • Record the observed fluorescence intensity (F_obs).

  • Absorbance Measurement:

    • Crucially, use the exact same sample in the same vessel (cuvette or well) to avoid errors.

    • Place the sample in a UV-Vis spectrophotometer.

    • Measure the absorbance at the excitation wavelength (A_ex at 495 nm).

    • Measure the absorbance at the emission wavelength (A_em at 520 nm).

  • Calculation: Use the recorded values (F_obs, A_ex, A_em) to calculate the corrected fluorescence (F_corr) using the formula provided in Q4.

  • Data Analysis: Use the corrected fluorescence values for all subsequent data analysis, such as binding curve fitting.

cluster_abs Absorbance Measurements prep 1. Prepare Samples measure_F 2. Measure Observed Fluorescence (F_obs) (e.g., Ex:495/Em:520 nm) prep->measure_F measure_A 3. Measure Absorbance of the same sample measure_F->measure_A A_ex Measure A_ex (at Excitation λ) measure_A->A_ex A_em Measure A_em (at Emission λ) measure_A->A_em calc 4. Calculate Corrected Fluorescence (F_corr) using correction formula analyze 5. Use Corrected Data for Analysis calc->analyze A_ex->calc A_em->calc

Caption: Experimental workflow for Inner Filter Effect (IFE) correction.
Q4: How do I apply the correction formula and what data is needed?

The widely accepted formula to correct for the primary and secondary inner filter effects is:

Fcorr = Fobs * 10[(Aex + Aem) / 2] [9]

Where:

  • Fcorr is the corrected fluorescence intensity.

  • Fobs is the raw, observed fluorescence intensity from the fluorometer.

  • Aex is the measured absorbance of the sample at the excitation wavelength.

  • Aem is the measured absorbance of the sample at the emission wavelength.

Below is a table summarizing the data you need to collect and an example calculation for a single sample point.

ParameterSymbolExample ValueDescription
Observed FluorescenceFobs85,000Raw signal from the fluorometer.
Absorbance at Ex. λ (495 nm)Aex0.09Absorbance where the fluorophore is excited.
Absorbance at Em. λ (520 nm)Aem0.03Absorbance where the fluorophore emits light.
Correction Factor 10[(Aex + Aem) / 2] 1.148 Calculated factor: 10[(0.09 + 0.03) / 2] = 100.06
Corrected Fluorescence Fcorr 97,580 Calculated value: 85,000 * 1.148

By applying this correction to each data point in your experiment, you can recover the linear relationship between signal and concentration, ensuring more accurate determination of binding affinities and other quantitative parameters.

References

solving 5-FAM-Woodtide solubility and aggregation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-FAM-Woodtide. Our aim is to help you overcome common challenges related to solubility and aggregation to ensure the success of your experiments.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound

You are observing a cloudy solution or visible precipitate after attempting to dissolve the lyophilized this compound powder.

Possible Causes and Solutions:

  • Incorrect Solvent: The hydrophobicity of the 5-FAM dye and certain amino acids in the Woodtide sequence can limit solubility in purely aqueous solutions.[1][2][3]

  • Suboptimal pH: The net charge of the peptide, which influences its interaction with the solvent, is pH-dependent.[2][4][5]

  • Low Temperature: Dissolution can be an endothermic process, and ambient temperature may not be sufficient.

Troubleshooting Steps:

G start Start: Poor Solubility solvent Initial Solvent: Water or Aqueous Buffer start->solvent check_solubility Is the solution clear? solvent->check_solubility add_cosolvent Add a small amount of organic co-solvent (e.g., DMSO). check_solubility->add_cosolvent No success Success: Peptide is dissolved. check_solubility->success Yes check_cosolvent Is the solution clear? add_cosolvent->check_cosolvent adjust_ph Adjust pH. Since the net charge is positive, try a slightly acidic buffer (pH 4-6). check_cosolvent->adjust_ph No check_cosolvent->success Yes check_ph Is the solution clear? adjust_ph->check_ph gentle_warming Gently warm the solution (up to 40°C). check_ph->gentle_warming No check_ph->success Yes check_warming Is the solution clear? gentle_warming->check_warming sonication Use brief sonication. check_warming->sonication No check_warming->success Yes check_sonication Is the solution clear? sonication->check_sonication check_sonication->success Yes contact_support Contact Technical Support check_sonication->contact_support No

Fig. 1: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary: Recommended Solvents for this compound

Solvent SystemConcentration Range (Typical)Remarks
Deionized Water< 0.1 mg/mLMay have limited solubility. Best for very dilute solutions.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.5 mg/mLPhysiological pH, but solubility may still be limited.
10% Acetonitrile in Water0.5 - 1 mg/mLA mild organic solvent can improve solubility.
10-30% Acetic Acid in Water1 - 2 mg/mLThe acidic pH will protonate acidic residues, increasing the net positive charge and enhancing solubility.[6]
Dimethyl Sulfoxide (DMSO)> 2 mg/mLA strong organic solvent for highly hydrophobic peptides.[4] Prepare a concentrated stock and dilute into your aqueous assay buffer. Note: DMSO can be toxic to cells at higher concentrations.
Issue 2: Aggregation of this compound Over Time or at High Concentrations

You notice that your initially clear this compound solution becomes cloudy or forms a precipitate after storage or upon increasing its concentration.

Possible Causes and Solutions:

  • Hydrophobic Interactions: The 5-FAM moiety and hydrophobic amino acid side chains can promote self-association.[1][2]

  • Intermolecular Hydrogen Bonding: Polar residues can form hydrogen bonds between peptide molecules, leading to aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.

Troubleshooting Steps:

G start Start: Aggregation Observed storage_conditions Review Storage Conditions start->storage_conditions check_storage Stored at -20°C or -80°C in aliquots? storage_conditions->check_storage aliquot Prepare single-use aliquots to avoid freeze-thaw cycles. check_storage->aliquot No lower_concentration Work with lower stock concentrations. check_storage->lower_concentration Yes aliquot->lower_concentration check_concentration Is aggregation still observed? lower_concentration->check_concentration add_additives Incorporate anti-aggregation excipients (e.g., arginine, glycerol). check_concentration->add_additives Yes success Success: Aggregation Minimized check_concentration->success No check_additives Is aggregation still observed? add_additives->check_additives filter_solution Filter the solution through a 0.22 µm syringe filter before use. check_additives->filter_solution Yes check_additives->success No characterize_aggregates Characterize aggregates (DLS, ThT, TEM). filter_solution->characterize_aggregates characterize_aggregates->success

Fig. 2: Troubleshooting workflow for this compound aggregation issues.

Quantitative Data Summary: Factors Influencing Aggregation

FactorCondition Promoting AggregationCondition Minimizing Aggregation
Concentration > 1 mg/mL (in aqueous buffer)< 0.5 mg/mL (in aqueous buffer)
pH Near isoelectric point (pI)pH far from pI (e.g., acidic pH)[2]
Temperature Elevated temperatures (> 40°C)4°C (short-term), -20°C/-80°C (long-term)
Ionic Strength High salt concentrationsLow to moderate salt concentrations
Freeze-Thaw Cycles > 3 cyclesSingle-use aliquots (0 cycles)

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

A1: The sequence is 5FAM-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2.[7] This peptide is a substrate for the DYRK family of kinases.[7]

Q2: How should I store my lyophilized and reconstituted this compound?

A2: Lyophilized powder should be stored at -20°C or -80°C, protected from light. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to aggregation. For short-term storage (a few days), 4°C is acceptable.

Q3: The 5-FAM dye is hydrophobic. Does this contribute to solubility and aggregation problems?

A3: Yes, the addition of a fluorescent dye like 5-FAM often increases the overall hydrophobicity of a peptide, which can make it more prone to aggregation and more difficult to dissolve in aqueous solutions.[1][8]

Q4: Can I use sonication to dissolve my this compound?

A4: Yes, brief sonication can help to break up small aggregates and facilitate dissolution.[4] However, excessive sonication can potentially lead to peptide degradation, so it should be used judiciously.

Q5: What are some common anti-aggregation excipients I can add to my solution?

A5: Certain amino acids like arginine and proline, as well as sugars and polyols such as glycerol or mannitol, can help to stabilize peptides in solution and prevent aggregation.[9] The compatibility of these excipients with your specific assay should be confirmed.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol outlines the use of DLS to determine the size distribution of this compound in solution and to detect the presence of aggregates.[10][11]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4).

    • Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and large particles.[12]

    • Prepare a series of dilutions to assess concentration-dependent aggregation.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Set the laser wavelength and detector angle according to the manufacturer's instructions.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the temperature to stabilize.

    • Perform multiple measurements for each sample to ensure reproducibility. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The software will use the autocorrelation function to calculate the diffusion coefficient and, subsequently, the hydrodynamic radius (Rh) of the particles in solution.

    • A monomodal peak at the expected size of monomeric this compound indicates a homogenous, non-aggregated sample.

    • The presence of larger species (bimodal or multimodal peaks) or a high polydispersity index (PDI) is indicative of aggregation.

G start Start: DLS Protocol prepare_sample Prepare and filter this compound solution. start->prepare_sample setup_instrument Set up DLS instrument parameters. prepare_sample->setup_instrument acquire_data Acquire scattering data. setup_instrument->acquire_data analyze_data Analyze autocorrelation function to determine size distribution. acquire_data->analyze_data interpret_results Interpret results: Monomodal peak = Monomer; Multimodal peaks = Aggregates analyze_data->interpret_results end End: Characterization of Aggregation State interpret_results->end

Fig. 3: Experimental workflow for DLS analysis.
Protocol 2: Thioflavin T (ThT) Assay for Fibril Formation

This assay is used to detect the formation of amyloid-like fibrils, which are a common type of peptide aggregate.[13]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in deionized water and filter it through a 0.2 µm syringe filter.

    • Prepare your this compound samples at various concentrations in a suitable buffer (e.g., PBS, pH 7.4). Include a buffer-only control.

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, add your this compound samples.

    • Add the ThT stock solution to each well to a final concentration of 25 µM.

    • Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[14]

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • A sigmoidal curve with a significant increase in fluorescence over time is indicative of amyloid fibril formation.[9] The lag time, elongation rate, and final plateau can provide kinetic information about the aggregation process.

G start Start: ThT Assay prepare_reagents Prepare this compound samples and ThT stock solution. start->prepare_reagents setup_plate Add samples and ThT to a 96-well plate. prepare_reagents->setup_plate incubate Incubate at 37°C with shaking. setup_plate->incubate measure_fluorescence Measure fluorescence (Ex: 450 nm, Em: 485 nm) over time. incubate->measure_fluorescence analyze_data Plot fluorescence vs. time and analyze kinetics. measure_fluorescence->analyze_data interpret_results Sigmoidal curve indicates fibril formation. analyze_data->interpret_results end End: Assessment of Amyloid Aggregation interpret_results->end

Fig. 4: Experimental workflow for the Thioflavin T assay.
Protocol 3: Transmission Electron Microscopy (TEM) for Visualization of Aggregates

TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibril formation.[15][16]

Methodology:

  • Sample Preparation:

    • Incubate this compound under conditions that promote aggregation (e.g., high concentration, 37°C with shaking for an extended period).

  • Grid Preparation and Staining:

    • Place a 3-5 µL drop of the peptide solution onto a carbon-coated copper TEM grid and allow it to adsorb for 1-2 minutes.[15]

    • Wick away the excess liquid with filter paper.

    • Apply a drop of negative stain (e.g., 2% uranyl acetate) to the grid for 1 minute.[15]

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a transmission electron microscope at various magnifications.

  • Data Analysis:

    • Examine the micrographs for the presence of distinct morphological structures. Amyloid fibrils typically appear as long, unbranched filaments with a diameter of 7-12 nm.[15] Amorphous aggregates will appear as irregular, globular structures.

G start Start: TEM Protocol prepare_sample Incubate this compound to induce aggregation. start->prepare_sample prepare_grid Adsorb sample onto a TEM grid. prepare_sample->prepare_grid stain_grid Negatively stain the grid (e.g., with uranyl acetate). prepare_grid->stain_grid image_grid Image the grid using a transmission electron microscope. stain_grid->image_grid analyze_micrographs Analyze micrographs for aggregate morphology (fibrils vs. amorphous). image_grid->analyze_micrographs end End: Visualization of Aggregates analyze_micrographs->end

Fig. 5: Experimental workflow for TEM analysis of aggregates.

References

dealing with autofluorescence from compounds in a 5-FAM-Woodtide assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with autofluorescence from test compounds in a 5-FAM-Woodtide assay.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay and what is it used for?

A this compound assay is a fluorescence-based biochemical assay used to measure the activity of the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family of protein kinases.[1][2] The assay utilizes a peptide substrate called Woodtide, which is derived from the transcription factor FKHR, labeled with a green fluorescent dye, 5-Carboxyfluorescein (5-FAM).[1][3][4] Kinase activity is typically measured by detecting the phosphorylation of the this compound substrate.

Q2: What is compound autofluorescence and why is it a problem in my this compound assay?

Autofluorescence is the natural emission of light by a compound when it is excited by a light source.[5][6] In a this compound assay, which relies on detecting the fluorescence of the 5-FAM label (excitation ~494 nm, emission ~521 nm), autofluorescence from a test compound can be a significant source of interference.[2][7] If a compound fluoresces in the same green spectral region as 5-FAM, it can artificially increase the measured signal, leading to a "false positive" (incorrectly identifying an inactive compound as an inhibitor) or mask a true inhibitory effect, leading to a "false negative".[8][9][10] This is a common issue as many small molecules tend to fluoresce in the blue-green spectral range.[7][11]

Q3: Besides my test compounds, what are other potential sources of autofluorescence in my assay?

Several components of your assay can contribute to background fluorescence:

  • Assay Media and Buffers: Components like phenol red (a pH indicator) and supplements such as Fetal Bovine Serum (FBS) are known to be fluorescent.[11]

  • Cellular Components (if applicable): If working with cell lysates, endogenous molecules like NADH, riboflavins, and porphyrins can contribute to autofluorescence.[5][6][12]

  • Plasticware: Some microplates can exhibit background fluorescence. It is recommended to use non-binding, low-fluorescence plates.[13]

Troubleshooting Guides

Issue 1: High background fluorescence observed in control wells (without test compound).

High background in the absence of test compounds points to issues with the assay components themselves.

Possible Causes & Solutions:

CauseRecommended Solution
Autofluorescent Assay Buffer Prepare the assay buffer without phenol red. If serum is required, try reducing its concentration to the minimum necessary for enzyme stability.[11] Consider testing different buffer formulations to find one with lower intrinsic fluorescence.
Contaminated Reagents Ensure all reagents, including water, are of high purity and are not contaminated with fluorescent impurities.
Non-specific Binding of Tracer The this compound tracer may be binding to the microplate walls. Use non-binding surface (NBS) or low-binding microplates.[13] Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can also help reduce non-specific binding.
High Tracer Concentration An excessively high concentration of the this compound substrate will result in a high background signal. Titrate the substrate to determine the optimal concentration that gives a robust signal window without excessive background.
Issue 2: Suspected autofluorescence from test compounds is interfering with the assay readout.

This is a common challenge in high-throughput screening (HTS) and requires a systematic approach to identify and mitigate the interference.

The first step is to confirm that the observed signal is due to compound autofluorescence and not true enzyme inhibition.

Experimental Protocol: Pre-read and Endpoint Read Protocol

  • Plate Layout:

    • Test Wells: Kinase, this compound, ATP, and test compound.

    • Negative Control (0% Inhibition): Kinase, this compound, ATP, and vehicle (e.g., DMSO).

    • Positive Control (100% Inhibition): Kinase, this compound, and vehicle (no ATP).

    • Compound Interference Control: this compound, ATP, and test compound (no kinase).

  • Procedure:

    • Add all reaction components except ATP to the appropriate wells of a microplate.

    • Pre-Read: Read the plate on a fluorescence plate reader using the 5-FAM filter set (Excitation: ~485 nm, Emission: ~525 nm). This reading measures the intrinsic fluorescence of the compounds and other assay components before the enzymatic reaction begins.[7]

    • Initiate Reaction: Add ATP to all wells except the positive control to start the kinase reaction.

    • Incubation: Incubate the plate for the desired reaction time at the appropriate temperature.

    • Endpoint Read: Read the plate again using the same fluorescence settings.

  • Data Analysis:

    • Subtract the Pre-Read values from the Endpoint Read values for each well. This helps to correct for the intrinsic fluorescence of the compounds.

    • Compare the signal from the "Compound Interference Control" wells to the "Negative Control" wells. A high signal in the interference control well indicates that the compound is autofluorescent.

Once autofluorescent compounds are identified, several strategies can be employed to obtain accurate results.

Strategy 1: Spectral Shift - Using a Red-Shifted Fluorophore

Since most autofluorescence from small molecules occurs in the blue-green spectrum, switching to a longer-wavelength (red-shifted) dye can significantly reduce interference.[11][14]

Experimental Protocol: Assay Re-development with a Far-Red Tracer

  • Select a Red-Shifted Fluorophore: Choose a suitable far-red fluorophore to label the Woodtide peptide (e.g., Cy5, Alexa Fluor 647). These dyes are excited and emit at longer wavelengths where compound autofluorescence is less common.

  • Synthesize or Procure the Labeled Peptide: Obtain the Woodtide peptide labeled with the selected far-red dye.

  • Re-optimize the Assay:

    • Determine the optimal excitation and emission wavelengths for the new fluorophore on your plate reader.

    • Titrate the new labeled peptide and kinase to establish optimal concentrations.

    • Validate the assay using known inhibitors to ensure it performs similarly to the 5-FAM-based assay.

  • Re-screen Problematic Compounds: Test the previously identified autofluorescent compounds in the new far-red assay.

Comparison of Common Fluorophores:

FluorophoreExcitation (nm)Emission (nm)Spectral RegionAutofluorescence Interference
5-FAM ~494~521GreenHigh
TAMRA ~557~583OrangeModerate
Texas Red ~589~615RedLow
Cy5 ~649~670Far-RedVery Low
Alexa Fluor 647 ~650~668Far-RedVery Low

Strategy 2: Time-Resolved Fluorescence (TRF)

This technique is a powerful method for eliminating interference from short-lived autofluorescence.[9] It requires a lanthanide-based donor fluorophore (e.g., Europium, Terbium) which has a very long fluorescence lifetime.

Principle of TRF in Reducing Autofluorescence:

  • Excitation: A pulse of light excites both the test compound and the long-lifetime lanthanide probe.

  • Delay: There is a short delay (microseconds) after the excitation pulse. During this time, the short-lived autofluorescence from the interfering compound decays completely.[9]

  • Detection: The fluorescence signal is then measured. Only the long-lasting emission from the lanthanide probe remains, providing a clean signal that is free from autofluorescence interference.[15]

This method typically requires re-designing the assay as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which may involve labeled antibodies or other binding partners.

Visual Guides

G cluster_assay This compound Kinase Assay Kinase DYRK Kinase Product Phospho-5-FAM-Woodtide Kinase->Product Substrate This compound (Fluorescent Substrate) Substrate->Product Phosphorylation ATP ATP ADP ADP ATP->ADP

Caption: Principle of the this compound kinase assay.

G cluster_problem The Problem of Autofluorescence Excitation Plate Reader Excitation Light (~485 nm) Compound Autofluorescent Test Compound Excitation->Compound Excites FAM This compound Excitation->FAM Excites Detector Plate Reader Detector (~525 nm) Compound->Detector Interfering Signal (Autofluorescence) FAM->Detector True Signal

Caption: How compound autofluorescence interferes with the assay signal.

G Start High Signal from a 'Hit' Compound PreRead Perform Pre-Read/ Interference Assay Start->PreRead Check Is the compound autofluorescent? Result Compound is a True Hit Check->Result No Mitigate Mitigate Interference Check->Mitigate Yes PreRead->Check RedShift Use Red-Shifted Fluorophore Mitigate->RedShift TRF Use Time-Resolved Fluorescence (TRF) Mitigate->TRF

Caption: Troubleshooting workflow for suspected autofluorescence.

References

Technical Support Center: Optimizing 5-FAM-Woodtide Kinase Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your 5-FAM-Woodtide kinase reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a this compound kinase assay?

A1: This is a fluorescence-based biochemical assay used to measure the activity of a specific protein kinase. It utilizes a peptide substrate, "Woodtide," which is chemically labeled with a fluorescent dye, 5-Carboxyfluorescein (5-FAM). When the kinase transfers a phosphate group from ATP to the Woodtide peptide, the local environment around the 5-FAM dye can change, leading to a measurable alteration in its fluorescence properties (such as fluorescence polarization or intensity).[1][2] This allows for the quantification of kinase activity.

Q2: Why is buffer optimization critical for my kinase assay?

A2: Buffer conditions are paramount as they directly influence enzyme activity, stability, and the behavior of all reaction components.[3] Every kinase has a unique set of optimal conditions, including pH, ionic strength, and cofactor concentrations.[3][4] Sub-optimal buffer conditions can lead to low enzyme activity, high background signal, or assay variability, ultimately compromising the quality and reliability of your experimental data.

Q3: What are the essential components of a kinase reaction buffer?

A3: A typical kinase reaction buffer contains several key components:

  • Buffering Agent: Maintains a stable pH during the reaction (e.g., Tris-HCl, HEPES).[3]

  • Divalent Cations: Usually Mg²⁺ (as MgCl₂), which is an essential cofactor for the kinase to bind and utilize ATP.

  • ATP: The phosphate donor for the phosphorylation reaction.

  • Reducing Agent: Such as Dithiothreitol (DTT) or β-mercaptoethanol, to prevent oxidation and maintain enzyme integrity.

  • Other Additives: May include detergents (e.g., Triton X-100, Tween-20) to prevent aggregation and non-specific binding, and protease/phosphatase inhibitors in complex samples.

Q4: How does Dimethyl Sulfoxide (DMSO) affect my kinase reaction?

A4: DMSO is a common solvent for test compounds in inhibitor screening. However, it is not inert and can directly impact kinase activity. Some studies show that DMSO can stimulate the activity of certain tyrosine kinases, while for others it may be inhibitory at higher concentrations.[5] It can also affect the activity of downstream signaling proteins.[6][7] It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%) and include a solvent control to account for its effects.

Troubleshooting Guide

This guide addresses common problems encountered during this compound kinase assays.

Problem: Low or No Kinase Activity (Low Signal)

Q: My fluorescence signal is very low or indistinguishable from the negative control. What are the potential causes and how can I fix it?

A: This is a frequent issue that can stem from several sources. A systematic check of your reagents and reaction conditions is the best approach.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inactive Enzyme 1. Verify the activity of your kinase stock using a known positive control substrate or inhibitor. 2. Ensure proper storage conditions (-80°C in appropriate aliquots to avoid freeze-thaw cycles). 3. Confirm you are using the correct amount of enzyme as determined by an enzyme titration experiment.
Sub-optimal Buffer pH 1. Kinase activity is highly pH-dependent. Perform a pH titration experiment (e.g., from pH 6.5 to 8.5 in 0.5 unit increments) to find the optimal pH for your specific kinase. 2. Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction.[3]
Incorrect MgCl₂ Concentration 1. Mg²⁺ is a critical cofactor. Titrate MgCl₂ (e.g., 0, 1, 2, 5, 10, 20 mM) to determine the optimal concentration for enzyme activity. Excess Mg²⁺ can sometimes be inhibitory.
ATP Concentration Too Low or Too High 1. The ATP concentration should ideally be at or near the Kₘ value for your kinase to ensure good sensitivity in inhibitor screening. 2. If the Kₘ is unknown, test a range of ATP concentrations (e.g., 1 µM to 100 µM).[8]
Peptide Substrate Issues 1. Confirm the concentration and purity of your this compound stock. 2. Ensure the peptide has not precipitated. Check for solubility issues and dissolve it in an appropriate solvent as per the manufacturer's instructions.[9]
Reaction Time Too Short 1. The reaction may not have proceeded long enough to generate a detectable signal. Run a time-course experiment (e.g., 0, 15, 30, 60, 90, 120 minutes) to determine the linear range of the reaction.[8]

Logical Flow for Troubleshooting Low Signal

G cluster_reagents Reagent Checks cluster_conditions Condition Optimization start Low Signal Detected enzyme Is Kinase Active? start->enzyme Start Here atp_sub Are ATP/Substrate Concentrations Correct? enzyme->atp_sub Yes fix_enzyme Verify with control Replace enzyme enzyme->fix_enzyme No reagent_ok Reagents OK atp_sub->reagent_ok Yes fix_atp_sub Titrate ATP & Substrate Check stock concentrations atp_sub->fix_atp_sub No buffer_ph Is Buffer pH Optimal? reagent_ok->buffer_ph mgcl2 Is [MgCl2] Optimal? buffer_ph->mgcl2 Yes fix_ph Perform pH titration (e.g., pH 6.5-8.5) buffer_ph->fix_ph No time Is Reaction Time Sufficient? mgcl2->time Yes fix_mgcl2 Perform [MgCl2] titration (e.g., 1-20 mM) mgcl2->fix_mgcl2 No conditions_ok Conditions OK time->conditions_ok Yes fix_time Run time-course experiment (e.g., 0-120 min) time->fix_time No

Caption: A troubleshooting decision tree for diagnosing low signal in kinase assays.

Problem: High Background Fluorescence

Q: My negative control wells (no enzyme or no ATP) show a very high signal, reducing my assay window. What causes this and how can I lower it?

A: High background can obscure your real signal and is often caused by environmental factors or reagent interactions.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Autofluorescent Compounds 1. If screening a compound library, some test compounds may be inherently fluorescent at the excitation/emission wavelengths used. 2. Screen your library in a buffer-only plate to identify and flag these compounds.[9]
Contaminated Reagents 1. Use high-purity reagents (e.g., ultra-pure ATP) and fresh, high-quality water. 2. Test each reagent individually for fluorescence to identify the source of the background.
Non-Specific Binding 1. The fluorescent peptide may be binding to the microplate wells. Try different plate types (e.g., low-binding plates). 2. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the buffer to reduce non-specific interactions.
Light Leakage/Scattering 1. Use opaque, preferably black, microplates for fluorescence assays to minimize well-to-well crosstalk and light scatter. 2. Ensure the plate reader settings (e.g., gain, flashes) are optimized for your assay's signal range.

Illustrative Data: Effect of Detergent on Background Signal

Detergent Concentration Signal (No Enzyme Control) Signal (Full Reaction) Signal-to-Background
0% Tween-20 15,340 RFU 25,810 RFU 1.68
0.01% Tween-20 8,120 RFU 26,150 RFU 3.22

| 0.05% Tween-20 | 8,250 RFU | 24,980 RFU | 3.03 |

Detailed Experimental Protocols

Protocol 1: General this compound Kinase Activity Assay

This protocol provides a framework for measuring kinase activity. Volumes and concentrations should be optimized for your specific system.

  • Prepare Reagents:

    • 2X Kinase Buffer: Prepare a 2X concentrated stock of your optimized buffer (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.02% Triton X-100).

    • Kinase Stock: Dilute the kinase to the desired working concentration in 1X Kinase Buffer. Keep on ice.

    • Substrate/ATP Mix: Prepare a solution containing 2X the final concentration of both this compound and ATP in 1X Kinase Buffer.

    • Stop Reagent: Prepare a solution to quench the reaction, such as 50 mM EDTA, to chelate the Mg²⁺.[4]

  • Assay Procedure (96-well format):

    • Add 25 µL of test compound dilutions or vehicle control (e.g., 1% DMSO) to the wells of a black, low-binding 96-well plate.

    • Add 25 µL of the diluted kinase to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 50 µL of the Substrate/ATP mix to all wells.

    • Incubate the plate at the desired reaction temperature (e.g., 30°C) for the predetermined optimal time (e.g., 60 minutes). Protect from light.

    • Stop the reaction by adding 10 µL of Stop Reagent.

    • Read the fluorescence (polarization or intensity) on a compatible plate reader.

Workflow for Kinase Assay Protocol

G cluster_prep Preparation cluster_assay Assay Steps prep_buffer Prepare 2X Buffer prep_sub_atp Prepare Substrate/ATP Mix prep_buffer->prep_sub_atp prep_kinase Prepare Kinase Stock add_kinase 2. Add Kinase (Pre-incubate) prep_kinase->add_kinase start_rxn 3. Add Substrate/ATP (Start Reaction) prep_sub_atp->start_rxn add_cmpd 1. Add Compound/ Vehicle Control add_cmpd->add_kinase add_kinase->start_rxn incubate 4. Incubate at 30°C start_rxn->incubate stop_rxn 5. Add Stop Reagent incubate->stop_rxn read_plate 6. Read Plate stop_rxn->read_plate

Caption: A step-by-step workflow for a typical kinase inhibition assay.

Protocol 2: Buffer pH Optimization

This experiment identifies the optimal pH for kinase activity.

  • Prepare Buffers: Prepare a series of 1M buffer stocks across the desired pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0).

  • Set Up Reactions: For each pH to be tested, set up reaction wells as described in Protocol 1. The only variable should be the pH of the buffer. Include "no enzyme" controls for each pH value.

  • Perform Assay: Run the kinase assay and measure the activity at each pH.

  • Analyze Data: Subtract the "no enzyme" background from the corresponding reaction wells. Plot kinase activity (in RFU or % activity) versus pH to determine the optimum.

Example Data: pH Optimization Curve

pH Buffer Kinase Activity (RFU) % Max Activity
6.5 MES 8,500 45%
7.0 HEPES 15,200 80%
7.5 HEPES 19,000 100%
8.0 HEPES 16,700 88%
8.5 Tris 11,400 60%

| 9.0 | Tris | 6,100 | 32% |

References

Technical Support Center: Troubleshooting Fluorescence-Based Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered in fluorescence-based kinase assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in fluorescence-based kinase assays?

A1: The most common artifacts in fluorescence-based kinase assays stem from a few key sources. These include:

  • Compound Interference: Test compounds can possess intrinsic fluorescence or absorb light at the excitation or emission wavelengths of the assay's fluorophore. This can lead to false positives (if the compound is fluorescent) or false negatives (if the compound absorbs light, a phenomenon also known as the inner filter effect).[1][2][3][4]

  • Inner Filter Effect (IFE): This is a significant source of interference where a substance in the sample absorbs the excitation light before it can reach the fluorophore (primary IFE) or absorbs the light emitted by the fluorophore before it can be detected (secondary IFE).[5][6][7][8] This leads to an underestimation of the true fluorescence signal.

  • Photobleaching: The irreversible photochemical destruction of the fluorophore upon prolonged or intense exposure to the excitation light.[9][10][11][12] This results in a time-dependent decrease in the fluorescence signal.

  • Reagent Quality and Stability: The purity of the kinase, substrate, and buffer components is crucial. Additionally, the stability of fluorescently labeled peptides can be a concern, as they may degrade over time.[3][16]

Q2: My fluorescence signal is decreasing over time, even in my control wells. What could be the cause?

A2: A time-dependent decrease in fluorescence signal, particularly in control wells, is a classic sign of photobleaching .[9][10] This is the process by which the fluorophore is irreversibly damaged by the excitation light. Another possibility, though less common, is the chemical degradation of the fluorophore in the assay buffer.[16]

To troubleshoot this, you can:

  • Reduce the exposure time to the excitation light.

  • Decrease the intensity of the excitation light by using neutral-density filters.[9]

  • Use a more photostable fluorescent dye if possible.[9]

  • Incorporate an anti-fade reagent into your assay buffer if compatible with the assay chemistry.

  • Run a control to check for the chemical stability of your fluorescent substrate in the assay buffer over the same time course but without the excitation light.[16]

Q3: I'm screening a compound library and getting a high number of "hits" that don't seem to be real. What's going on?

A3: A high false-positive rate in a compound screen is often due to compound interference .[2][3][17] Many organic molecules are inherently fluorescent and can emit light in the same wavelength range as your assay's fluorophore, leading to an apparent increase in signal that is mistaken for kinase inhibition (in a signal-decrease assay) or activation (in a signal-increase assay).[2][17]

To address this, consider the following:

  • Pre-screen your compounds: Measure the intrinsic fluorescence of your compounds at the assay's excitation and emission wavelengths in the absence of the assay reagents.[4]

  • Use red-shifted fluorophores: Most interfering compounds fluoresce at shorter (bluer) wavelengths.[1][2] Switching to a fluorophore with excitation and emission in the red or far-red spectrum can significantly reduce the number of fluorescent interfering compounds.[1][2]

  • Run counter-screens: Test your "hits" in an assay format that is not fluorescence-based to confirm their activity.

Q4: How does the ATP concentration affect my results for inhibitor studies?

A4: The ATP concentration is a critical factor when studying ATP-competitive inhibitors. The measured potency (IC50) of such an inhibitor is directly influenced by the concentration of ATP in the assay. According to the Cheng-Prusoff equation, the IC50 value will increase as the ATP concentration increases.[13][14]

ATP ConcentrationEffect on IC50 of ATP-Competitive Inhibitors
Low (around Kₘ) Lower IC50 values, making inhibitors appear more potent.[13]
High (physiological, ~1-10 mM) Higher IC50 values, which may be more representative of the inhibitor's effect in a cellular context.[13][14]

For accurate and physiologically relevant results, it is recommended to use an ATP concentration that is close to the physiological concentration found in cells, which is typically in the millimolar range.[13][14] However, for initial screening or for ranking the relative potency of a series of compounds, using an ATP concentration around the Kₘ of the kinase can be a valid approach, as it makes the IC50 value a more direct measure of the inhibitor's affinity (Kᵢ).[13][14]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps Experimental Protocol
Reagent Instability - Aliquot and store reagents at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Prepare fresh reagents for each experiment.Protocol: Prepare a fresh dilution of the kinase, fluorescent substrate, and ATP from stocks for each experiment. Compare the results with those obtained using previously frozen and thawed reagents.
Pipetting Errors - Use calibrated pipettes. - Ensure proper mixing of reagents.Protocol: Perform a simple pipetting accuracy test using a colored solution and a spectrophotometer to check for consistency across wells.
Well-to-Well Variability - Check for scratches or defects on the microplate. - Ensure the plate reader is properly calibrated.Protocol: Fill a microplate with only the assay buffer and the fluorophore and measure the fluorescence across all wells to assess the uniformity of the plate and the reader.
Issue 2: Low Signal-to-Background Ratio
Potential Cause Troubleshooting Steps Experimental Protocol
Suboptimal Reagent Concentrations - Titrate the kinase, substrate, and ATP concentrations to find the optimal conditions.Protocol: Perform a matrix titration of the kinase and substrate concentrations to identify the combination that yields the highest signal-to-background ratio.
High Background Fluorescence - Check the assay buffer and microplate for intrinsic fluorescence.Protocol: Measure the fluorescence of the assay buffer in the microplate without any of the assay reagents to determine the background fluorescence.
Inactive Enzyme - Verify the activity of the kinase using a known positive control inhibitor or a different assay method.Protocol: Perform a control experiment with a known potent inhibitor for the kinase being tested. A significant decrease in signal should be observed.
Issue 3: Suspected Compound Interference (Inner Filter Effect)
Potential Cause Troubleshooting Steps Experimental Protocol
Compound Absorbance - Measure the absorbance spectrum of the test compounds. - Dilute the sample.[6]Protocol: Measure the absorbance of the test compounds at the excitation and emission wavelengths of the assay. An optical density of < 0.1 is recommended to minimize the inner filter effect.[6]
Compound Fluorescence - Measure the fluorescence of the test compounds in the absence of the assay reagents.Protocol: Incubate the test compounds in the assay buffer and measure the fluorescence at the same settings used for the kinase assay.
Quenching - Perform a control experiment with a pre-phosphorylated fluorescent substrate.Protocol: Add the test compound to a solution containing the pre-phosphorylated fluorescent product. A decrease in fluorescence would indicate quenching.

Visualizing Experimental Workflows and Concepts

experimental_workflow Troubleshooting Workflow for Compound Interference A High-Throughput Screen Hit B Measure Compound's Intrinsic Fluorescence A->B C Is Compound Fluorescent? B->C D False Positive (Fluorescent Artifact) C->D Yes E Measure Compound's Absorbance (IFE) C->E No F Does Compound Absorb at Excitation/Emission λ? E->F G Potential False Negative (Quenching/IFE) F->G Yes H Perform Confirmatory Assay (e.g., non-fluorescence based) F->H No G->H I Confirmed Hit H->I

Caption: A logical workflow for identifying false positives and negatives due to compound interference.

atp_effect Impact of ATP Concentration on IC50 cluster_0 Low [ATP] (e.g., at Km) cluster_1 High [ATP] (e.g., physiological) A ATP-Competitive Inhibitor B Kinase A->B competes with C Low IC50 (Appears more potent) B->C leads to D ATP-Competitive Inhibitor E Kinase D->E competes with F High IC50 (More physiologically relevant) E->F leads to

Caption: Relationship between ATP concentration and the apparent potency (IC50) of an inhibitor.

inner_filter_effect The Inner Filter Effect (IFE) cluster_primary Primary IFE cluster_secondary Secondary IFE LightSource Excitation Light Source Compound1 Interfering Compound LightSource->Compound1 Absorbed Fluorophore1 Fluorophore Compound1->Fluorophore1 Reduced Excitation Fluorophore2 Fluorophore Compound2 Interfering Compound Fluorophore2->Compound2 Emitted Light Absorbed Detector Detector Compound2->Detector Reduced Signal

Caption: Illustration of primary and secondary inner filter effects in fluorescence assays.

References

Technical Support Center: 5-FAM-Woodtide HTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the Z'-factor and overall performance of 5-FAM-Woodtide High-Throughput Screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is the Z'-factor and why is it important for my HTS assay?

A1: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It measures the separation between the positive and negative controls, taking into account the standard deviations of each. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. A value below 0.5 suggests that the assay may not be reliable for distinguishing hits from non-hits.

Q2: What is this compound and which kinases does it target?

A2: this compound is a peptide substrate labeled with 5-carboxyfluorescein (5-FAM), a fluorescent dye. It is primarily used as a substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases.

Q3: How does a fluorescence polarization (FP) assay work for kinase activity?

A3: In an FP-based kinase assay, the small, fluorescently labeled this compound substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When a kinase phosphorylates the substrate, it can then be bound by a larger molecule (e.g., a phospho-specific antibody), which slows its tumbling and increases the fluorescence polarization. Inhibitors of the kinase will prevent this phosphorylation, leading to a low FP signal.

Q4: What are the typical excitation and emission wavelengths for 5-FAM?

A4: 5-FAM has a typical excitation maximum around 495 nm and an emission maximum around 520 nm.

Troubleshooting Guide: Improving Low Z'-Factor

A low Z'-factor is a common issue in HTS assay development. The following guide addresses potential causes and solutions for improving the Z'-factor in your this compound kinase assay.

Experimental Workflow for Troubleshooting

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 Troubleshooting Steps cluster_3 Resolution Low_Z_Factor Low Z'-Factor (<0.5) High_Variability High Variability in Controls? Low_Z_Factor->High_Variability Small_Signal_Window Small Signal Window? Low_Z_Factor->Small_Signal_Window Optimize_Reagents Optimize Reagent Concentrations (Enzyme, ATP, Substrate) High_Variability->Optimize_Reagents Yes Check_Buffer Check Buffer Composition (pH, Additives) High_Variability->Check_Buffer Yes Review_Protocol Review Assay Protocol (Incubation Times, Temp) High_Variability->Review_Protocol Yes Small_Signal_Window->Optimize_Reagents Yes Instrument_Settings Verify Instrument Settings (Gain, Filters) Small_Signal_Window->Instrument_Settings Yes Compound_Interference Investigate Compound Interference Small_Signal_Window->Compound_Interference Yes Improved_Z_Factor Improved Z'-Factor (≥0.5) Optimize_Reagents->Improved_Z_Factor Check_Buffer->Improved_Z_Factor Review_Protocol->Improved_Z_Factor Instrument_Settings->Improved_Z_Factor Compound_Interference->Improved_Z_Factor

Caption: Troubleshooting workflow for a low Z'-factor.

Potential Cause Recommended Action
High Variability in Controls Pipetting Errors: Ensure accurate and consistent pipetting, especially for low volumes. Use calibrated pipettes and consider automated liquid handlers for HTS. Reagent Instability: Prepare fresh reagents and ensure proper storage. Avoid repeated freeze-thaw cycles of the kinase.[1] Plate Edge Effects: Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation.
Small Signal Window Suboptimal Reagent Concentrations: Enzyme (DYRK Kinase): Titrate the kinase to a concentration that yields approximately 50-80% substrate phosphorylation within the linear range of the reaction. ATP: The ATP concentration should be at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors. This compound: Titrate the substrate to a concentration that is at or below its Km value and provides a sufficient fluorescence signal.
Inappropriate Buffer Conditions: pH: Ensure the buffer pH is optimal for kinase activity. Additives: Include additives like BSA (0.01-0.1%) and a non-ionic detergent (e.g., Tween-20 or Triton X-100 at 0.01%) to prevent non-specific binding to plates and improve assay stability.
Incorrect Incubation Time and Temperature: Optimize the incubation time to ensure the kinase reaction is in the linear range. Maintain a consistent temperature throughout the assay.
Compound Interference Autofluorescence: Test compounds for intrinsic fluorescence at the assay wavelengths. If problematic, consider using a red-shifted fluorescent label instead of 5-FAM. Light Scattering: Precipitated compounds can scatter light and interfere with FP readings. Check for compound precipitation and consider reducing the compound concentration.
Instrument Settings Incorrect Gain Setting: Adjust the photomultiplier tube (PMT) gain to ensure the fluorescence signal is within the linear range of the detector. Improper Filter Sets: Use appropriate excitation and emission filters for 5-FAM (e.g., Excitation: 485 nm, Emission: 520 nm).

Experimental Protocols

Representative Protocol for a this compound FP Kinase Assay

This protocol is a general guideline and should be optimized for your specific kinase and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA.

  • DYRK Kinase: Prepare a 2X working solution of the DYRK kinase in Assay Buffer. The final concentration should be empirically determined.

  • ATP Solution: Prepare a 4X working solution of ATP in Assay Buffer.

  • This compound Substrate: Prepare a 4X working solution of this compound in Assay Buffer.

  • Stop/Detection Solution: Assay Buffer containing a final concentration of a phospho-specific antibody or a metal-chelate-based phosphopeptide binding reagent (e.g., IMAP).

2. Assay Procedure (384-well plate):

  • Add 5 µL of test compound (dissolved in DMSO, final concentration ≤1%) or DMSO (for controls) to the appropriate wells.

  • Add 5 µL of 2X DYRK kinase solution to all wells except the negative control wells (add 5 µL of Assay Buffer instead).

  • Initiate the kinase reaction by adding 10 µL of a 2X ATP/5-FAM-Woodtide mixture.

  • Incubate the plate at room temperature for 60-90 minutes (or as optimized).

  • Stop the reaction and detect phosphorylation by adding 20 µL of Stop/Detection Solution.

  • Incubate for an additional 30-60 minutes at room temperature to allow for binding.

  • Read the fluorescence polarization on a plate reader with appropriate filters for 5-FAM.

3. Data Analysis:

  • Calculate Z'-factor: Use the following formula:

    • Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

      • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., DMSO).

      • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., no enzyme or a potent inhibitor).

Quantitative Data Summary
Parameter Typical Range for Optimization Target for Good Z'-Factor
DYRK Kinase Concentration 1 - 100 nMEC₅₀ - EC₈₀ for substrate phosphorylation
This compound Concentration 10 - 500 nM≤ Km, providing sufficient signal
ATP Concentration 1 - 100 µM~Km for the specific kinase
DMSO Concentration 0.1% - 2%≤ 1% to minimize interference
Incubation Time 30 - 120 minutesWithin the linear range of the reaction

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving the DYRK kinase family.

DYRK_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_cellular_response Cellular Response Growth_Factors Growth Factors Upstream_Kinases Upstream Kinases (e.g., MAPKKK) Growth_Factors->Upstream_Kinases Cell_Stress Cell Stress Cell_Stress->Upstream_Kinases DYRKs DYRKs (e.g., DYRK1A) Upstream_Kinases->DYRKs Phosphorylation Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRKs->Transcription_Factors Phosphorylation Splicing_Factors Splicing Factors DYRKs->Splicing_Factors Phosphorylation Cell_Cycle_Regulators Cell Cycle Regulators DYRKs->Cell_Cycle_Regulators Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Splicing_Factors->Gene_Expression Cell_Proliferation Cell Proliferation/ Differentiation Cell_Cycle_Regulators->Cell_Proliferation

References

Validation & Comparative

A Head-to-Head Comparison: Validating DYRK1A Kinase Activity with 5-FAM-Woodtide and Radiometric Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurately measuring the activity of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is critical for advancing our understanding of its role in various diseases and for the discovery of novel therapeutics. This guide provides an objective comparison of two common methods for validating DYRK1A kinase activity: the 5-FAM-Woodtide fluorescence polarization (FP) assay and the traditional radiometric assay.

This comparison delves into the experimental protocols, presents key performance data, and visualizes the underlying principles and workflows to aid researchers in selecting the most suitable assay for their specific needs.

At a Glance: Key Differences and Performance Metrics

The choice between a fluorescence-based assay and a radiometric assay often involves a trade-off between safety, throughput, and sensitivity. The this compound assay offers a non-radioactive, homogeneous format amenable to high-throughput screening, while the radiometric assay is often considered the "gold standard" for its direct measurement of phosphate transfer.

ParameterThis compound Fluorescence Polarization AssayRadiometric Assay ([32P] or [33P]-ATP)
Principle Measures the change in polarization of fluorescently labeled substrate upon phosphorylation.Directly measures the incorporation of a radiolabeled phosphate group into a substrate.
Primary Readout Millipolarization (mP)Counts Per Minute (CPM) or Disintegrations Per Minute (DPM)
Throughput HighLow to Medium
Safety No radioactive materialsRequires handling and disposal of radioactive isotopes.
Assay Format Homogeneous (mix-and-read)Heterogeneous (requires separation of substrate from ATP)
Sensitivity HighVery High[1]
Z'-Factor Typically > 0.5, with values of 0.7-0.8 reported for similar DYRK1A assays.Not typically reported, but known for low background and high signal window.
Interference Autofluorescent compounds, light scattering.None from compound fluorescence, but requires specific substrate properties for filter binding.

Diving Deeper: Performance Data for DYRK1A Assays

Quantitative data is essential for evaluating the reliability and comparability of different assay formats. The following table summarizes key kinetic and inhibitor data for DYRK1A, highlighting the consistency across different methodologies.

ParameterValueAssay MethodReference
Km for DYRKtide 35 µMRadiometric[2]
IC50 - Harmine 75 nMRadiometric (Dynatide substrate)[3]
107 nMELISA[3]
200 nMHPLC/Fluorescence (FAM-Woodtide)[3]
245 nMTR-FRET[4]
IC50 - EGCG 430 nMRadiometric (Dynatide substrate)[3]
215 nMELISA[3]
310 nMHPLC/Fluorescence (FAM-Woodtide)[3]

Visualizing the Science: Signaling and Assay Workflows

To better understand the context and mechanics of these assays, the following diagrams illustrate the DYRK1A signaling pathway and the experimental workflows for both the this compound and radiometric assays.

DYRK1A_Signaling_Pathway DYRK1A DYRK1A CellProliferation Cell Proliferation DYRK1A->CellProliferation regulates BrainDevelopment Brain Development DYRK1A->BrainDevelopment involved in TranscriptionFactors Transcription Factors (NFAT, CREB) DYRK1A->TranscriptionFactors phosphorylates CytosolicProteins Cytosolic Proteins (APP, Tau, α-synuclein) DYRK1A->CytosolicProteins phosphorylates ASK1 ASK1 DYRK1A->ASK1 interacts with & positively regulates JNK JNK Signaling ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis

DYRK1A Signaling Pathway Overview

Assay_Workflows cluster_FP This compound Fluorescence Polarization Assay cluster_Radiometric Radiometric Assay FP_Start Start: Prepare Assay Plate FP_Add_Components Add DYRK1A, this compound, ATP, and Test Compound FP_Start->FP_Add_Components FP_Incubate Incubate at RT FP_Add_Components->FP_Incubate FP_Read Read Fluorescence Polarization (mP) FP_Incubate->FP_Read FP_End End: Data Analysis FP_Read->FP_End Radio_Start Start: Prepare Reaction Tubes Radio_Add_Components Add DYRK1A, Substrate, [γ-32P/33P]ATP, and Test Compound Radio_Start->Radio_Add_Components Radio_Incubate Incubate at 30°C Radio_Add_Components->Radio_Incubate Radio_Stop Stop Reaction Radio_Incubate->Radio_Stop Radio_Spot Spot onto P81 Phosphocellulose Paper Radio_Stop->Radio_Spot Radio_Wash Wash to Remove Unincorporated ATP Radio_Spot->Radio_Wash Radio_Dry Dry Paper Radio_Wash->Radio_Dry Radio_Scintillation Measure Radioactivity (CPM) Radio_Dry->Radio_Scintillation Radio_End End: Data Analysis Radio_Scintillation->Radio_End

Experimental Workflow Comparison

In-Depth Methodology

For researchers looking to implement these assays, the following sections provide detailed experimental protocols.

This compound Fluorescence Polarization Assay Protocol

This protocol is based on the principles of fluorescence polarization assays for kinases.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

    • DYRK1A Enzyme: Prepare a 2x working solution of DYRK1A in assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.

    • This compound Substrate: Prepare a 2x working solution of the fluorescently labeled peptide substrate in assay buffer. The final concentration should be at or below the Km for the substrate.

    • ATP: Prepare a 4x working solution of ATP in assay buffer. The final concentration is often at or near the Km for ATP.

    • Test Compounds: Serially dilute compounds in DMSO, then dilute in assay buffer to a 4x final concentration.

  • Assay Procedure:

    • Add 5 µL of the 4x test compound solution to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the 2x DYRK1A enzyme solution and 5 µL of the 2x this compound substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 4x ATP solution to each well.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The change in millipolarization (mP) is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine IC₅₀ values by fitting the data to a four-parameter logistic equation.

    • The Z'-factor can be calculated to assess assay quality using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|, where 'p' and 'n' are the positive and negative controls, respectively.[5]

Radiometric Assay Protocol (P81 Phosphocellulose Paper)

This protocol is a standard method for measuring kinase activity.[6]

  • Reagent Preparation:

    • Kinase Reaction Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂.[7]

    • DYRK1A Enzyme: Prepare a working solution of DYRK1A in kinase reaction buffer.

    • Substrate: Prepare a working solution of a suitable peptide substrate (e.g., Woodtide or DYRKtide) in kinase reaction buffer.

    • ATP Mix: Prepare a solution of unlabeled ATP and [γ-32P]ATP or [γ-33P]ATP in kinase reaction buffer. The final specific activity should be optimized for signal detection.

    • Test Compounds: Prepare serial dilutions in DMSO.

    • Stop Solution: 0.5% Phosphoric acid.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the kinase reaction buffer, DYRK1A enzyme, substrate, and test compound.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the ATP mix.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of stop solution.

    • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 papers 3-4 times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated radiolabeled ATP.[6]

    • Perform a final wash with acetone and allow the papers to air dry.

    • Place the dried papers in a scintillation vial with a suitable scintillant.

  • Data Analysis:

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine IC₅₀ values using non-linear regression analysis.

Conclusion: Making the Right Choice

Both the this compound fluorescence polarization assay and the radiometric assay are robust methods for validating DYRK1A kinase activity. The radiometric assay, long considered the gold standard, offers unparalleled sensitivity and a direct measure of enzymatic activity.[1] However, its requirements for handling radioactive materials and lower throughput can be significant drawbacks.

The this compound FP assay provides a safe, high-throughput, and homogeneous alternative that is well-suited for screening large compound libraries.[8] The comparable IC₅₀ values obtained for known inhibitors across different assay platforms, including fluorescence-based and radiometric methods, demonstrate that these modern assays can provide reliable and biologically relevant data.

Ultimately, the choice of assay will depend on the specific research question, available instrumentation, and desired throughput. For high-throughput screening and initial hit identification, the this compound FP assay is an excellent choice. For detailed kinetic studies and validation of key compounds, the radiometric assay remains a valuable tool.

References

A Head-to-Head Comparison: 5-FAM-Woodtide vs. ATP-Based Kinase Assays for the DYRK Family

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the DYRK (Dual-specificity tyrosine-regulated kinase) family, selecting the optimal assay methodology is a critical first step. This guide provides an objective comparison between the fluorescent peptide-based assay utilizing 5-FAM-Woodtide and the prevalent ATP-based kinase assays, offering insights into their respective principles, performance, and practical applications.

The DYRK family of kinases, which includes DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and survival.[1] Dysregulation of DYRK activity has been implicated in various diseases, most notably in the neuropathological traits of Down syndrome and in several types of cancer, making them attractive targets for therapeutic intervention. The development of robust and reliable kinase assays is paramount for the discovery and characterization of novel DYRK inhibitors.

This guide will delve into the specifics of two major assay formats: the direct measurement of substrate phosphorylation using the this compound fluorescent peptide and the indirect measurement of kinase activity through the consumption of ATP.

Assay Principles: A Tale of Two Readouts

This compound Assay: A Direct Measure of Phosphorylation

The this compound assay is a fluorescence-based method that directly quantifies the enzymatic activity of DYRK kinases. Woodtide is a peptide substrate derived from the transcription factor FKHR (Forkhead in Rhabdomyosarcoma), a known in vivo substrate of DYRKs. The peptide is labeled with 5-carboxyfluorescein (5-FAM), a fluorescent dye.

The fundamental principle of this assay often relies on a change in the fluorescence properties of the 5-FAM label upon phosphorylation of the Woodtide peptide by a DYRK kinase. A common detection method is Fluorescence Polarization (FP). In an FP-based assay, the small, unbound this compound peptide rotates rapidly in solution, leading to a low polarization of emitted light when excited with polarized light. Upon phosphorylation by a DYRK kinase, if the phosphorylated peptide is captured by a larger molecule (e.g., a phosphospecific antibody or an immobilized metal affinity matrix), the resulting complex tumbles much more slowly in solution. This reduced rotational speed leads to a significant increase in the fluorescence polarization, which is directly proportional to the extent of substrate phosphorylation and thus, the kinase activity.

ATP-Based Kinase Assays: An Indirect Measure via Cofactor Consumption

ATP-based assays are a widely adopted, universal method for measuring the activity of virtually any kinase. Instead of directly measuring the phosphorylated substrate, these assays quantify the amount of ATP consumed or the amount of ADP produced during the kinase reaction. Several commercial platforms are available, with the most common being:

  • ADP-Glo™ Kinase Assay: This is a luminescent assay that measures the amount of ADP produced. The assay is performed in two steps: first, the remaining ATP from the kinase reaction is depleted. Then, the ADP is converted back to ATP, which is subsequently used by a luciferase to generate a light signal that is directly proportional to the kinase activity.

  • Kinase-Glo® Assay: This luminescent assay format measures the amount of ATP remaining in the solution after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light. Therefore, the light signal is inversely proportional to the kinase activity.

Performance Comparison

FeatureThis compound (Fluorescence Polarization)ATP-Based Assays (e.g., ADP-Glo™, Kinase-Glo®)
Principle Direct measurement of phosphorylated substrate.Indirect measurement via ATP consumption or ADP production.
Signal Readout Fluorescence Polarization (mP units).Luminescence (Relative Light Units - RLU).
Substrate Specific peptide substrate (Woodtide).Can use various protein or peptide substrates.
ATP Concentration Can be varied; often used at or near the Km for ATP.Can be varied; some formats are sensitive to high ATP concentrations.
Interference Potential for interference from fluorescent compounds.Potential for interference from compounds that affect luciferase or ATPase activity.
Assay Steps Typically a single addition step for detection (e.g., binding reagent).Often involves one or two addition steps for detection.
Performance MetricThis compound (Fluorescence Polarization)ATP-Based Assays (e.g., ADP-Glo™)
Sensitivity High, dependent on the binding affinity of the detection agent.High, with luminescent readouts offering a broad dynamic range.
Z'-Factor Generally robust, with values > 0.5 achievable, indicating good assay quality for HTS.[2]Excellent, with Z'-factors often approaching 0.9, indicating a very robust assay.[3]
Throughput Well-suited for high-throughput screening (HTS) in 384- and 1536-well formats.Highly amenable to HTS and ultra-high-throughput screening (uHTS).
Cost Can be cost-effective, though the custom fluorescent peptide can be a significant expense.Reagent costs can be a factor, especially for large-scale screens.
Data Interpretation Direct correlation between signal and phosphorylation.Direct (ADP-Glo™) or inverse (Kinase-Glo®) correlation between signal and kinase activity.

Experimental Protocols

Below are generalized protocols for conducting both types of assays. It is crucial to optimize specific conditions such as enzyme and substrate concentrations, and incubation times for the particular DYRK family member and experimental setup.

This compound Fluorescence Polarization Assay Protocol (General)
  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the DYRK kinase to the desired concentration in the reaction buffer.

    • Prepare a solution of this compound substrate and ATP in the reaction buffer.

  • Kinase Reaction:

    • In a suitable microplate (e.g., black, low-volume 384-well), add the DYRK kinase solution.

    • To initiate the reaction, add the this compound/ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop buffer containing EDTA and the detection reagent (e.g., a phosphospecific antibody or an IMAP™ binding reagent).

    • Incubate at room temperature for the recommended time to allow for binding.

  • Measurement:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for 5-FAM (Excitation ~485 nm, Emission ~530 nm).

ADP-Glo™ Kinase Assay Protocol (General)
  • Reagent Preparation:

    • Prepare the kinase reaction buffer.

    • Dilute the DYRK kinase to the desired concentration.

    • Prepare a solution of the chosen substrate (protein or peptide) and ATP.

  • Kinase Reaction:

    • In a white, opaque microplate, add the DYRK kinase.

    • Add the substrate/ATP solution to start the reaction.

    • Incubate at a controlled temperature for the optimized duration.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to the reaction wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to convert ADP to ATP and to initiate the luciferase reaction.

    • Incubate at room temperature for 30 to 60 minutes.

  • Measurement:

    • Measure the luminescence using a plate reader.

Visualizing the Methodologies

To further clarify the workflows and underlying principles, the following diagrams illustrate the experimental processes and the signaling context of the DYRK family.

experimental_workflow cluster_fam_woodtide This compound (FP) Assay cluster_atp_based ATP-Based (ADP-Glo) Assay fam_start Start: DYRK Kinase + this compound + ATP fam_reaction Kinase Reaction: Phosphorylation of this compound fam_start->fam_reaction Incubate fam_stop Stop & Detect: Add FP Detection Reagent fam_reaction->fam_stop fam_read Read Fluorescence Polarization fam_stop->fam_read Incubate fam_result High FP Signal (Proportional to Activity) fam_read->fam_result atp_start Start: DYRK Kinase + Substrate + ATP atp_reaction Kinase Reaction: ATP is converted to ADP atp_start->atp_reaction Incubate atp_deplete Deplete Remaining ATP atp_reaction->atp_deplete atp_convert Convert ADP to ATP atp_deplete->atp_convert Add ADP-Glo Reagent atp_read Add Luciferase & Read Luminescence atp_convert->atp_read Add Kinase Detection Reagent atp_result High Luminescence Signal (Proportional to Activity) atp_read->atp_result

A simplified workflow comparing the this compound and ATP-based (ADP-Glo) kinase assays.

dyrk_pathway DYRK DYRK Kinase Substrate Substrate Protein (e.g., Transcription Factor, Splicing Factor) DYRK->Substrate Recognizes & Binds Phosphorylation Phosphorylation (Ser/Thr residues) DYRK->Phosphorylation Catalyzes Substrate->Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Phosphorylation->Cellular_Response Leads to

A generalized signaling pathway for the DYRK family of kinases.

Conclusion and Recommendations

The choice between a this compound assay and an ATP-based assay for studying the DYRK family of kinases depends on the specific research question and available resources.

Choose the this compound assay if:

  • You require a direct measure of substrate phosphorylation.

  • You are concerned about potential interference from compounds that affect ATPases or luciferases.

  • You have access to a fluorescence polarization plate reader.

Choose an ATP-based assay (like ADP-Glo™) if:

  • You need a universal assay platform that can be easily adapted for other kinases.

  • You are performing ultra-high-throughput screening and require a very robust (high Z'-factor) and simple assay format.

  • Your primary concern is not interference with the detection enzymes (luciferase).

Ultimately, both assay formats are powerful tools for the investigation of DYRK kinases. For comprehensive inhibitor characterization, it is often beneficial to use orthogonal assays. For instance, a primary screen could be conducted using a high-throughput ATP-based assay, with hits being confirmed and further characterized using a direct this compound FP assay to rule out technology-specific artifacts. This dual-assay approach provides a higher degree of confidence in the identified hits and their mechanism of action.

References

cross-reactivity of 5-FAM-Woodtide with other protein kinase families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-FAM-Woodtide, a fluorescently labeled peptide substrate, and its application in protein kinase research. We will delve into its known selectivity, compare it with alternative substrates, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a synthetic peptide labeled with 5-carboxyfluorescein (5-FAM), a commonly used fluorescent dye. Its sequence is derived from the Forkhead transcription factor FKHR.[1][2][3] This peptide is primarily utilized as a substrate for the in-vitro analysis of the DYRK (Dual-specificity tyrosine-regulated kinase) family of protein kinases.[1][2][3] The N-terminal 5-FAM label allows for the sensitive detection of phosphorylation events, typically through changes in the fluorescence properties of the peptide upon phosphorylation.[4]

Selectivity and Cross-Reactivity of this compound

Primary Target: DYRK Kinase Family

Experimental evidence strongly indicates that this compound is a substrate for the DYRK family of kinases.[1][2][3] The DYRK family are unique serine/threonine kinases that require autophosphorylation on a tyrosine residue in their activation loop for their catalytic activity.[5][6] This family, which includes members like DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, plays crucial roles in various cellular processes, including cell cycle regulation, differentiation, and signal transduction.[5][7][8]

Cross-Reactivity Data

Currently, there is a lack of publicly available quantitative data from broad-spectrum kinase selectivity panels for this compound. Therefore, its cross-reactivity with other protein kinase families has not been extensively documented in the public domain. While it is designed based on a phosphorylation site targeted by DYRKs, the possibility of it being phosphorylated by other kinases, particularly those within the same CMGC group (which includes CDKs and MAPKs), cannot be entirely ruled out without specific experimental evidence.[5]

The substrate specificity of different DYRK family members themselves shows some variation. For instance, DYRK2 and DYRK3 can phosphorylate histone H2B, while DYRK1A cannot.[9] All three kinases show a preference for an arginine residue at the -3 position relative to the phosphorylation site.[10]

Given the critical importance of kinase inhibitor and substrate selectivity in research and drug development, it is highly recommended that users of this compound perform their own selectivity profiling against a panel of representative kinases to fully characterize its behavior in their specific experimental context.[11][12][13][14]

Comparison with Alternative Fluorescent Kinase Substrates

Several other fluorescently labeled peptides are available for assaying various protein kinase families. The choice of substrate depends on the specific kinase of interest and the assay format.

Substrate NamePrimary Target Kinase FamilyReporter GroupKey Features
This compound DYRK 5-FAMBased on a natural phosphorylation site in FKHR.[1][2][3]
5-FAM-Dyrktide DYRK1A 5-FAMAn optimized substrate sequence for DYRK1A.[15][16]
5-FAM-Kemptide PKA (Protein Kinase A) 5-FAMA well-characterized, synthetic substrate for PKA.
Sox-based peptides Various (customizable sequence)Sox fluorophorePhosphorylation leads to a chelation-enhanced fluorescence signal.[17]

Experimental Protocols

General Protocol for a Fluorescent Peptide-Based Kinase Assay

This protocol provides a general framework for measuring the activity of a protein kinase using a fluorescent peptide substrate like this compound.[4][17] The specific concentrations of enzyme, substrate, and ATP, as well as incubation times, should be optimized for each specific kinase and experimental setup.

Materials:

  • Purified protein kinase

  • This compound (or other fluorescent peptide substrate)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Bovine Serum Albumin (BSA)

  • Microplate reader with appropriate fluorescence excitation and emission filters (for 5-FAM: ~494 nm excitation, ~521 nm emission)

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution containing this compound and ATP in kinase assay buffer. The final concentration of ATP should ideally be at or near the Kₘ for the specific kinase.

  • Assay Setup:

    • Add 10 µL of the 2X kinase solution to the wells of the microplate.

    • Include control wells containing 10 µL of kinase assay buffer without the kinase (no-enzyme control).

  • Initiate the Reaction:

    • To start the reaction, add 10 µL of the 2X substrate/ATP solution to all wells.

    • The final reaction volume will be 20 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time. The incubation time should be within the linear range of the reaction.

  • Measurement:

    • Measure the fluorescence intensity in the microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the average fluorescence of the no-enzyme control wells from the fluorescence values of the kinase-containing wells.

    • Plot the background-subtracted fluorescence against time or enzyme concentration.

Visualizations

DYRK Kinase Signaling Pathway

The DYRK family of kinases is involved in multiple signaling pathways. One well-documented role is in the regulation of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and can be aberrantly activated in cancer.[18]

DYRK_Hedgehog_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits GLI GLI Transcription Factors SMO->GLI activates SUFU Suppressor of Fused (SUFU) SUFU->GLI GLI_active Active GLI GLI->GLI_active activation DYRK DYRKs (e.g., DYRK1A/1B/2) DYRK->GLI phosphorylates & modulates activity Target_Genes Hh Target Genes (e.g., GLI1, PTCH1) GLI_active->Target_Genes promotes transcription

DYRKs modulate the Hedgehog signaling pathway by phosphorylating GLI transcription factors.
Experimental Workflow for Kinase Selectivity Profiling

A typical workflow to assess the selectivity of a kinase substrate or inhibitor involves screening against a panel of kinases.

Kinase_Selectivity_Workflow Start Start: This compound Prepare_Assays Prepare Kinase Assays (Fluorescent Assay Format) Start->Prepare_Assays Screening High-Throughput Screening Prepare_Assays->Screening Kinase_Panel Kinase Panel (e.g., 96 different kinases) Kinase_Panel->Prepare_Assays Data_Acquisition Measure Fluorescence Signal Screening->Data_Acquisition Data_Analysis Data Analysis: Calculate % Phosphorylation Data_Acquisition->Data_Analysis Results Selectivity Profile: Identify Off-Target Kinases Data_Analysis->Results

Workflow for determining the selectivity profile of a kinase substrate.

References

A Head-to-Head Comparison of 5-FAM-Woodtide and Unlabeled Woodtide in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of kinase drug discovery, the choice of assay methodology can significantly influence the interpretation of inhibitor potency and selectivity. Woodtide, a peptide substrate derived from the forkhead transcription factor FKHR, is a valuable tool for studying the activity of the DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) family of kinases. This guide provides a comprehensive comparison of two common formats of this substrate: 5-FAM-Woodtide, which is labeled with the fluorophore 5-carboxyfluorescein, and its unlabeled counterpart. This comparison will aid researchers, scientists, and drug development professionals in selecting the appropriate reagent and experimental design for their kinase inhibition studies.

Performance Comparison: A Look at Inhibitor Potency

However, we can compile and compare IC50 values for known DYRK1A inhibitors that have been determined using various assay formats and substrates. This highlights the importance of considering the entire experimental context when comparing inhibitor potencies.

InhibitorTarget KinaseSubstrateAssay FormatIC50 (nM)
Harmine DYRK1ADYRKtideRadiometric140
INDY DYRK1ADYRKtideRadiometric139
Leucettine L41 DYRK1ANot SpecifiedNot Specified150
Quercetin DYRK1APeptide SubstrateCook Assay1700
Gossypin DYRK1APeptide SubstrateCook Assay1400

Disclaimer: The IC50 values presented in this table are compiled from different studies and are not the result of a direct head-to-head comparison. Variations in assay conditions, including substrate concentration, ATP concentration, and detection method, can significantly impact the determined IC50 values.

The Underlying Biology: The DYRK1A Signaling Pathway

Woodtide is a substrate for the DYRK family of kinases, with DYRK1A being a prominent member. DYRK1A is a crucial regulator of various cellular processes, and its dysregulation is implicated in several diseases, including Down syndrome and certain cancers. Understanding its signaling network is key to interpreting inhibition data.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A Kinase cluster_downstream Downstream Effectors & Pathways REST REST DYRK1A DYRK1A REST->DYRK1A Activates Transcription ASK1 ASK1 DYRK1A->ASK1 Phosphorylates & Activates p120-catenin p120-catenin DYRK1A->p120-catenin Phosphorylates STAT3 STAT3 DYRK1A->STAT3 Phosphorylates GLi1 GLi1 DYRK1A->GLi1 Phosphorylates CREB CREB DYRK1A->CREB Phosphorylates JNK_Pathway JNK_Pathway ASK1->JNK_Pathway Activates Wnt_Signaling Wnt_Signaling p120-catenin->Wnt_Signaling Modulates Transcription Transcription STAT3->Transcription GLi1->Transcription CREB->Transcription

Caption: The DYRK1A signaling pathway, highlighting upstream regulation and downstream effectors.

Experimental Protocols

The choice between this compound and unlabeled Woodtide dictates the experimental approach for measuring kinase activity and inhibition.

Protocol 1: Fluorescence Polarization (FP) Kinase Assay using this compound

This high-throughput, homogeneous assay format measures the change in polarization of emitted light from the 5-FAM label upon phosphorylation of Woodtide and its subsequent binding to a phosphospecific antibody.

Workflow Diagram:

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow Start Start Kinase_Reaction Kinase Reaction: DYRK1A, this compound, ATP, Inhibitor Start->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Add_Antibody Add Phosphospecific Antibody Stop_Reaction->Add_Antibody Incubate Incubate Add_Antibody->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP End End Read_FP->End

Caption: Workflow for a fluorescence polarization kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a stock solution of recombinant DYRK1A kinase in kinase buffer.

    • Prepare a stock solution of this compound in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer.

    • Prepare a stock solution of a phosphospecific antibody that recognizes phosphorylated Woodtide.

    • Prepare a stop solution (e.g., 50 mM EDTA in kinase buffer).

  • Kinase Reaction:

    • In a 384-well microplate, add 5 µL of the diluted inhibitor solution.

    • Add 10 µL of a pre-mixed solution containing DYRK1A and this compound in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final concentrations should be optimized, but typical ranges are 1-10 nM DYRK1A, 10-100 nM this compound, and 10-100 µM ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of the stop solution.

    • Add 5 µL of the phosphospecific antibody solution.

    • Incubate at room temperature for at least 30 minutes to allow for antibody binding.

    • Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the inhibition of kinase activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay using Unlabeled Woodtide

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the unlabeled Woodtide substrate.

Workflow Diagram:

Radiometric_Assay_Workflow cluster_workflow Radiometric Assay Workflow Start Start Kinase_Reaction Kinase Reaction: DYRK1A, Unlabeled Woodtide, [γ-³²P]ATP, Inhibitor Start->Kinase_Reaction Stop_Reaction Stop Reaction (e.g., phosphoric acid) Kinase_Reaction->Stop_Reaction Spot_on_Paper Spot onto P81 Phosphocellulose Paper Stop_Reaction->Spot_on_Paper Wash_Paper Wash Paper to Remove Unincorporated ATP Spot_on_Paper->Wash_Paper Scintillation_Counting Scintillation Counting Wash_Paper->Scintillation_Counting End End Scintillation_Counting->End

Caption: Workflow for a radiometric kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of recombinant DYRK1A kinase.

    • Prepare a stock solution of unlabeled Woodtide.

    • Prepare a stock solution of ATP.

    • Prepare a working solution of [γ-³²P]ATP (handle with appropriate safety precautions).

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a stop solution (e.g., 75 mM phosphoric acid).

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase buffer, diluted inhibitor, DYRK1A, and unlabeled Woodtide.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. Typical final concentrations might be 5-20 nM DYRK1A, 20-50 µM Woodtide, and 50-100 µM ATP.

    • Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding the stop solution.

    • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper filter.

    • Wash the filters several times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

    • Wash the filters with acetone and let them dry.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is directly proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Concluding Remarks

The choice between this compound and unlabeled Woodtide for kinase inhibition studies depends on several factors, including the required throughput, sensitivity, and available laboratory equipment. While fluorescence polarization assays with this compound offer a convenient and high-throughput format, the potential for the fluorescent label to interfere with inhibitor binding should be considered. Radiometric assays with unlabeled Woodtide are highly sensitive and are considered a gold standard, but they are lower in throughput and require handling of radioactive materials.

Given the lack of direct comparative data, it is advisable for researchers to validate key findings with an orthogonal assay method, especially when a fluorescently labeled substrate is used for primary screening. This will ensure the robustness and reliability of the generated structure-activity relationships in any drug discovery campaign targeting the DYRK kinase family.

specificity of 5-FAM-Woodtide for DYRK kinases compared to other substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-FAM-Woodtide's specificity for the Dual-specificity tyrosine-regulated kinase (DYRK) family compared to other kinase substrates. We will delve into the available experimental data, provide detailed experimental protocols, and visualize key concepts to aid in your research and drug discovery efforts.

Introduction to this compound and DYRK Kinases

The DYRK family of kinases, comprising DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, are crucial regulators of diverse cellular processes, including cell proliferation, apoptosis, and differentiation. Their dysregulation has been implicated in various diseases, making them attractive targets for therapeutic intervention.

This compound is a fluorescently labeled peptide substrate widely used for in vitro analysis of DYRK kinase activity. It is derived from the transcription factor FKHR (Forkhead in rhabdomyosarcoma) and incorporates a 5-carboxyfluorescein (5-FAM) moiety, enabling sensitive detection of phosphorylation events. Understanding the specificity of this compound is paramount for accurate interpretation of experimental results and for the development of selective DYRK inhibitors.

Substrate Specificity Comparison

While comprehensive head-to-head kinetic data for this compound across all DYRK isoforms is limited in publicly available literature, we can infer its specificity by examining its sequence and comparing it with other known DYRK substrates and the consensus phosphorylation motif of the DYRK family.

Key Substrate Sequences:

SubstrateSequenceOrigin
This compound 5FAM-KKISGRLSPIMTEQ-NH₂Derived from human FKHR (residues 324-334) with N-terminal lysines for binding.[1]
Dyrktide RRRFRPASPLRGPPKOptimized synthetic substrate for DYRK1A.[2]
DYRK Consensus Motif RPX(S/T)PGeneral consensus sequence for DYRK kinase phosphorylation.[2][3]

Specificity Insights:

  • DYRK Family Consensus: The DYRK family of kinases generally recognizes the consensus sequence RPX(S/T)P, where 'S' or 'T' is the phosphorylation site, 'P' is at the +1 position, and a crucial Arginine ('R') is present at the -3 position relative to the phosphorylation site.[2][3]

  • This compound Sequence Analysis: The sequence of Woodtide (KKISGRLS PIMTEQ) contains the core R-L-S-P motif, which aligns well with the DYRK consensus sequence (R-X-S/T-P). The Arginine at the P-3 position is a key determinant for recognition by DYRK kinases.

  • Dyrktide as a Benchmark: Dyrktide, an optimized substrate for DYRK1A, exhibits a high affinity with a reported Km of 35 µM.[2] This substrate also strongly adheres to the consensus sequence.

  • Isoform Specificity: While direct comparative data is scarce, studies on the substrate specificities of different DYRK family members indicate both similarities and differences. For instance, DYRK2 and DYRK3 can phosphorylate histone H2B, whereas DYRK1A and the Drosophila homolog MNB cannot.[4] This suggests that while this compound is a substrate for the DYRK family, its efficiency may vary among the different isoforms.

Off-Target Kinase Activity

A critical aspect of any kinase substrate is its selectivity against other kinase families. Limited direct screening data for this compound against a broad kinase panel is publicly available. However, insights can be drawn from related substrates:

  • Dyrktide and ERK2: Dyrktide is reported to be a poor substrate for ERK2, a member of the MAPK family, despite both being proline-directed kinases.[2] This suggests that the requirement for an arginine at the P-3 position provides a degree of selectivity for DYRK kinases over some other proline-directed kinases.

It is crucial for researchers to empirically determine the cross-reactivity of this compound with other kinases of interest in their specific experimental context.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro kinase assay using this compound.

In Vitro Kinase Assay Using this compound

Objective: To measure the kinase activity of a DYRK enzyme by quantifying the phosphorylation of this compound.

Materials:

  • Recombinant DYRK kinase (e.g., DYRK1A, DYRK2)

  • This compound peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (e.g., 10 mM stock in kinase buffer)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader with appropriate filters for FAM (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of this compound in kinase reaction buffer to the desired final concentration (e.g., 1-20 µM).

    • Prepare a working solution of ATP in kinase reaction buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically around the Km for ATP of the specific kinase.

    • Prepare serial dilutions of the DYRK kinase in kinase reaction buffer.

  • Set up the Reaction:

    • In a microplate, add the following to each well:

      • Kinase reaction buffer

      • DYRK kinase dilution

      • This compound solution

    • Mix gently and incubate the plate at the desired reaction temperature (e.g., 30°C) for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Add the ATP solution to each well to start the kinase reaction.

    • Immediately place the plate in the fluorescence plate reader.

  • Monitor Fluorescence:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

    • The phosphorylation of this compound by the DYRK kinase will result in a change in the fluorescence signal.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each reaction.

    • The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.

    • Compare the reaction rates at different kinase concentrations or in the presence of inhibitors to determine enzyme kinetics (Km, Vmax) or inhibitor potency (IC₅₀).

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

DYRK_Signaling_Pathway DYRK_Kinase DYRK Kinase (e.g., DYRK1A) ATP ATP Substrate Substrate (e.g., this compound) Phosphorylated_Substrate Phosphorylated Substrate (Fluorescent Signal Change) DYRK_Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP ATP->ADP Substrate->Phosphorylated_Substrate Downstream_Effects Downstream Cellular Effects (Transcription, Splicing, etc.) Phosphorylated_Substrate->Downstream_Effects Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP) Setup Set up Reaction in Microplate Reagents->Setup Initiate Initiate with ATP Setup->Initiate Monitor Monitor Fluorescence Initiate->Monitor Analyze Analyze Data (Kinetics, IC50) Monitor->Analyze

References

Validating 5-FAM-Woodtide Kinase Assay Results with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of kinase assay data are paramount. While fluorescence-based assays, such as those employing the 5-FAM-Woodtide substrate, offer convenience and high-throughput capabilities, mass spectrometry provides a label-free, direct, and highly specific method for validation. This guide presents a comprehensive comparison of these two techniques, offering experimental protocols and data to aid in the selection and implementation of the most appropriate method for your research needs.

Performance Comparison: this compound Assay vs. Mass Spectrometry

The choice between a this compound fluorescence assay and mass spectrometry for kinase activity measurement depends on the specific requirements of the experiment, such as throughput, sensitivity, and the need for absolute quantification. While fluorescence assays are excellent for initial screens and relative activity measurements, mass spectrometry is the gold standard for validation and precise quantification of phosphorylation events.

Based on these and other general characteristics of the techniques, a representative comparison is summarized in the table below:

ParameterThis compound Fluorescence Assay (FP)Mass Spectrometry (LC-MS/MS)
Principle Indirectly measures kinase activity by detecting the change in fluorescence polarization of the 5-FAM-labeled Woodtide peptide upon phosphorylation.Directly detects and quantifies the unphosphorylated and phosphorylated Woodtide peptide based on their mass-to-charge ratio.
Primary Output Relative fluorescence units (mP)Ion counts or peak area
Quantification Relative or semi-quantitativeAbsolute or relative quantification (with standards)
Sensitivity High (nanomolar to picomolar range)Very high (picomolar to femtomolar range)
Specificity Can be prone to interference from fluorescent compounds or light scattering.Highly specific, based on the unique mass of the parent and fragment ions of the target peptide.
Throughput High (suitable for 96- and 384-well plates)Lower, though advancements are increasing throughput.
Labeling Requires fluorescently labeled substrateLabel-free or can use stable isotope labeling for precise quantification.
Cost Lower initial instrument cost and per-sample cost.Higher initial instrument cost and operational expenses.
Confirmation Provides a measure of activity but does not confirm the site of phosphorylation.Can confirm the exact site of phosphorylation through MS/MS fragmentation analysis.

Experimental Protocols

Detailed methodologies for conducting a this compound kinase assay and its subsequent validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided below.

This compound Kinase Assay Protocol (Fluorescence Polarization)

This protocol is adapted from standard fluorescence polarization kinase assay procedures.

1. Reagents and Materials:

  • DYRK family kinase (e.g., DYRK1A)

  • This compound peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well black, low-volume assay plates

  • Plate reader capable of fluorescence polarization measurements (Excitation: 485 nm, Emission: 525 nm)

2. Assay Procedure:

  • Prepare a 2X kinase solution by diluting the DYRK kinase to the desired concentration in kinase reaction buffer.

  • Prepare a 2X substrate/ATP solution by mixing this compound and ATP in kinase reaction buffer to achieve the desired final concentrations.

  • Add 5 µL of the 2X kinase solution to the wells of the 384-well plate.

  • To initiate the kinase reaction, add 5 µL of the 2X substrate/ATP solution to each well.

  • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of stop solution to each well.

  • Measure the fluorescence polarization on a compatible plate reader.

Mass Spectrometry Validation Protocol (LC-MS/MS)

This protocol outlines the general steps for quantifying the phosphorylation of the Woodtide peptide.

1. Reagents and Materials:

  • Kinase reaction samples from the this compound assay

  • Unphosphorylated and phosphorylated Woodtide peptide standards

  • Sample preparation reagents (e.g., C18 desalting tips, formic acid, acetonitrile)

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-Exactive, Triple Quadrupole)

2. Sample Preparation:

  • Following the kinase reaction (without the addition of a stop solution containing high concentrations of chelators if possible, or after dilution), acidify the samples with formic acid to a final concentration of 0.1-1%.

  • Desalt and concentrate the peptide using a C18 tip according to the manufacturer's protocol.

  • Elute the peptide in a small volume of a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid).

  • Dry the sample in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Inject the prepared sample onto a C18 reverse-phase column.

  • Separate the unphosphorylated and phosphorylated Woodtide peptides using a gradient of increasing acetonitrile concentration.

  • The mass spectrometer should be operated in a targeted mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to specifically detect and quantify the precursor and fragment ions of both the unphosphorylated and phosphorylated forms of the Woodtide peptide.

    • Unphosphorylated Woodtide (KKISGRLSPIMTEQ-NH₂): Monitor the specific m/z of the precursor ion and its characteristic fragment ions.

    • Phosphorylated Woodtide: Monitor the precursor ion corresponding to the mass of the Woodtide peptide plus one phosphate group (+79.97 Da) and its specific fragment ions, including the neutral loss of phosphoric acid (-98 Da).

4. Data Analysis:

  • Integrate the peak areas for the unphosphorylated and phosphorylated Woodtide peptides.

  • Calculate the percent phosphorylation by dividing the peak area of the phosphorylated peptide by the sum of the peak areas of both the phosphorylated and unphosphorylated peptides.

  • For absolute quantification, a standard curve of known concentrations of the phosphorylated peptide should be generated.

Visualizing the Workflow and Signaling Context

To better illustrate the experimental process and the biological context of the this compound assay, the following diagrams are provided.

experimental_workflow cluster_assay This compound Kinase Assay cluster_ms Mass Spectrometry Validation Kinase Reaction Kinase Reaction Fluorescence Polarization Reading Fluorescence Polarization Reading Kinase Reaction->Fluorescence Polarization Reading Sample Preparation (Desalting) Sample Preparation (Desalting) Kinase Reaction->Sample Preparation (Desalting) Aliquot for Validation Data Analysis (Relative Activity) Data Analysis (Relative Activity) Fluorescence Polarization Reading->Data Analysis (Relative Activity) Comparison Comparison Data Analysis (Relative Activity)->Comparison LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Desalting)->LC-MS/MS Analysis Data Analysis (Quantitative) Data Analysis (Quantitative) LC-MS/MS Analysis->Data Analysis (Quantitative) Data Analysis (Quantitative)->Comparison hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Translocates DYRK1A DYRK1A DYRK1A->GLI Phosphorylates for processing/degradation Target Genes Target Genes GLI_A->Target Genes Activates Transcription Hh Hedgehog Ligand Hh->PTCH1 Binds

References

A Comparative Guide to 5-FAM-Woodtide for Enzyme Kinetic Analysis of DYRK Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-FAM-Woodtide, a fluorescently labeled peptide substrate, with alternative methods for studying the kinetics of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. The information presented herein is intended to assist researchers in selecting the most appropriate assay platform for their specific needs, from basic research to high-throughput screening for inhibitor discovery.

Introduction to this compound

This compound is a synthetic peptide substrate labeled with 5-carboxyfluorescein (5-FAM), a widely used green fluorescent dye. The peptide sequence is derived from the transcription factor Forkhead in Rhabdomyosarcoma (FKHR), a known physiological substrate of DYRK kinases. Phosphorylation of a specific serine residue within the Woodtide peptide by a DYRK enzyme leads to a change in the local environment of the 5-FAM fluorophore, resulting in a measurable change in its fluorescence properties. This change can be monitored over time to determine the kinetic parameters of the enzyme.

Performance Comparison of Kinase Assay Platforms

The selection of a kinase assay platform is critical for generating robust and reliable data. This section compares the this compound fluorescence assay with common alternative methods for measuring DYRK kinase activity.

Assay PlatformPrincipleKey Performance ParametersAdvantagesDisadvantages
This compound Fluorescence Assay Direct measurement of fluorescence change upon phosphorylation of a 5-FAM labeled peptide substrate.Substrate Km: ~35 µM (for the similar Dyrktide)[1][2] Assay Format: Homogeneous, continuous or endpoint.Simple, direct, and cost-effective. Suitable for continuous monitoring of enzyme activity.Lower sensitivity compared to amplified or energy transfer-based methods. Potential for interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Energy transfer between a donor (e.g., Europium) and an acceptor fluorophore on interacting molecules (e.g., antibody and phosphorylated substrate).Z'-factor: 0.7 - 0.8[2] Assay Format: Homogeneous, endpoint.High sensitivity and low background due to time-resolved measurement. Amenable to high-throughput screening (HTS).Requires specific labeled reagents (antibodies, tracers). Potential for steric hindrance affecting binding.
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilized substrate is phosphorylated, and the product is detected using a phospho-specific antibody and a secondary antibody conjugated to a reporter enzyme.Z'-factor: > 0.7[1] Assay Format: Heterogeneous, endpoint.High specificity due to antibody-based detection. Well-established and robust platform.Multiple wash steps are required, making it more time-consuming and less suitable for HTS.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the fluorescently labeled substrate and its phosphorylated product.Sensitivity: High, allows for direct quantification of product formation.Highly quantitative and can resolve substrate and product peaks for accurate measurement.Low throughput and requires specialized equipment. Not suitable for HTS.
Radiometric Assay Measures the incorporation of radioactive phosphate (from [γ-32P]ATP or [γ-33P]ATP) into the substrate.Sensitivity: Very high.Considered the "gold standard" for kinase assays due to its directness and sensitivity.Involves handling of radioactive materials, with associated safety and disposal concerns.

Experimental Protocols

This compound Fluorescence Kinase Assay Protocol (96-well plate format)

This protocol is a general guideline and should be optimized for the specific DYRK enzyme and experimental conditions.

Materials:

  • This compound substrate

  • Purified, active DYRK kinase

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Kinase inhibitor or vehicle (e.g., DMSO)

  • Black, low-volume 96-well microplate

  • Fluorescence plate reader with excitation and emission wavelengths suitable for 5-FAM (Excitation: ~494 nm, Emission: ~521 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase reaction buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then dilute to a 2X working concentration in kinase reaction buffer. The final concentration should be at or near the Km value.

    • Prepare a stock solution of ATP in water and then dilute to a 2X working concentration in kinase reaction buffer. The final concentration should be at or near the Km for ATP.

    • Prepare a 2X solution of the DYRK enzyme in kinase reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare serial dilutions of the test compound (inhibitor) at 2X the final desired concentration in kinase reaction buffer containing the appropriate final concentration of the vehicle (e.g., DMSO).

  • Assay Setup:

    • Add 25 µL of the 2X test compound or vehicle to the wells of the microplate.

    • Add 25 µL of the 2X DYRK enzyme solution to all wells except the "no enzyme" control wells. Add 25 µL of kinase reaction buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 10-15 minutes.

  • Initiate the Reaction:

    • Add 50 µL of a pre-warmed 2X substrate/ATP mixture (containing both this compound and ATP at their 2X concentrations) to all wells to initiate the reaction. The final reaction volume will be 100 µL.

  • Fluorescence Measurement:

    • Kinetic (Continuous) Assay: Immediately place the plate in the fluorescence plate reader and begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

    • Endpoint Assay: Incubate the plate at the reaction temperature for a fixed period (e.g., 30 minutes). Stop the reaction by adding a stop solution (e.g., 10 µL of 500 mM EDTA). Read the final fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls) from all readings.

    • For kinetic assays, determine the initial reaction velocity (rate) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Alternative Assay Protocol: TR-FRET Kinase Assay (LanthaScreen™ Example)

This protocol is based on the principles of the LanthaScreen™ TR-FRET technology and should be adapted from the manufacturer's instructions.

Materials:

  • DYRK1A-GST fusion protein

  • Europium-labeled anti-GST antibody (Donor)

  • Fluorescently labeled kinase tracer (e.g., Kinase Tracer 236) (Acceptor)

  • Kinase reaction buffer

  • ATP

  • Test compounds

  • 384-well low-volume microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 3X solution of DYRK1A-GST and Europium-anti-GST antibody in kinase buffer.

    • Prepare a 3X solution of the kinase tracer in kinase buffer.

    • Prepare serial dilutions of test compounds at 3X the final concentration.

  • Assay Setup (One-Step Addition):

    • To a 384-well plate, add 5 µL of the 3X test compound or vehicle.

    • Add 5 µL of the 3X DYRK1A/antibody solution.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • TR-FRET Measurement:

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Inhibitors will displace the tracer, leading to a decrease in the TR-FRET ratio.

    • Plot the TR-FRET ratio against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase DYRK1A DYRK1A Upstream_Kinase->DYRK1A Activates Substrate Substrate (e.g., FKHR) DYRK1A->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response

Caption: Simplified signaling pathway involving DYRK1A activation and substrate phosphorylation.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_read Data Acquisition cluster_analysis Data Analysis Enzyme DYRK Kinase Mix Combine Kinase, Inhibitor, and Buffer Enzyme->Mix Substrate This compound Add_Sub_ATP Add Substrate/ATP (Initiate Reaction) Substrate->Add_Sub_ATP ATP ATP ATP->Add_Sub_ATP Inhibitor Inhibitor Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Sub_ATP Read Measure Fluorescence (Kinetic or Endpoint) Add_Sub_ATP->Read Analyze Calculate Rate/IC50 Read->Analyze

Caption: Workflow for a this compound fluorescence-based kinase assay.

Comparison_Logic node_result node_result node_alt node_alt High_Throughput High-Throughput Screening? High_Throughput->node_alt No High_Sensitivity Highest Sensitivity Required? High_Throughput->High_Sensitivity Yes High_Sensitivity->node_result Yes TR-FRET Direct_Quant Direct Product Quantification? High_Sensitivity->Direct_Quant No Direct_Quant->node_result Yes HPLC Direct_Quant->node_alt No ELISA or This compound

Caption: Decision tree for selecting a DYRK kinase assay platform.

Conclusion

This compound offers a straightforward and cost-effective method for studying DYRK kinase kinetics. Its homogeneous format and the ability for continuous monitoring make it a valuable tool for basic research and inhibitor characterization. However, for applications requiring the highest sensitivity, such as high-throughput screening of large compound libraries, alternative platforms like TR-FRET may be more suitable. The choice of assay ultimately depends on the specific experimental goals, available instrumentation, and budget. This guide provides the necessary data and protocols to make an informed decision for your research needs.

References

A Comparative Guide to 5-FAM-Woodtide and Alternative Fluorescent Kinase Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate kinase substrate is paramount for the generation of robust and reproducible data in kinase activity assays. This guide provides a detailed comparison of 5-FAM-Woodtide, a fluorescently labeled peptide substrate for the DYRK family of kinases, with other commercially available fluorescent kinase substrates. The following sections present a comprehensive overview of their respective properties, performance metrics, and the experimental protocols necessary for their implementation.

Introduction to Fluorescent Kinase Substrates

The study of protein kinase activity is fundamental to understanding cellular signaling and for the development of novel therapeutics. Fluorescent kinase substrates have emerged as a valuable tool, offering a non-radioactive and often continuous method for monitoring kinase activity. These substrates are typically synthetic peptides derived from known phosphorylation sites of natural substrates, modified with a fluorophore. Phosphorylation of the peptide by a kinase can lead to a change in the fluorescent properties of the substrate, which can be monitored in real-time.

This compound is a well-established fluorescent substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. It is a peptide labeled with 5-carboxyfluorescein (5-FAM), a widely used green fluorescent dye. This guide will benchmark this compound against other fluorescent substrates and assay platforms applicable to the study of DYRK kinases.

Performance Comparison of Fluorescent Kinase Substrates

The selection of a kinase substrate is often guided by its kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), as well as the overall performance of the assay in which it is used, often assessed by the Z'-factor. A lower Km value indicates a higher affinity of the enzyme for the substrate. The Z'-factor is a statistical measure of the quality of a high-throughput screening assay, with a value greater than 0.5 indicating a robust assay.

Substrate/Assay PlatformKinase TargetPrincipleKnown Performance Metrics
This compound DYRK familyDirect fluorescenceSequence: 5FAM-KKISGRLSPIMTEQ-NH2 Excitation/Emission: ~494 nm / ~521 nm
DYRKtide DYRK1ADirect fluorescence (when labeled)Sequence: RRRFRPASPLRGPPK Km: 35 µM for DYRK1A [1]
Promega ADP-Glo™ DYRK1A (with DYRKtide)Luminescence (ADP detection)Routinely achieves Z'-factor > 0.7 [2][3]
Thermo Fisher LanthaScreen™ TR-FRET DYRK1A (Binding Assay)TR-FRET (Binding)Z'-factor: 0.88 (for binding assay)[4]
AssayQuant PhosphoSens® Sox-based General (DYRK adaptable)Chelation-Enhanced FluorescenceContinuous, real-time data

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams illustrate the DYRK1A signaling pathway and a general workflow for a kinase activity assay.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Activation cluster_core DYRK1A Autophosphorylation cluster_downstream Downstream Substrate Phosphorylation Signal Signal Receptor Receptor Signal->Receptor DYRK1A_inactive DYRK1A (inactive) Receptor->DYRK1A_inactive Signal Transduction DYRK1A_active DYRK1A (active) DYRK1A_inactive->DYRK1A_active Autophosphorylation on Tyr321 Substrate e.g., Tau, APP, NFAT DYRK1A_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Neuronal development, Cell cycle regulation) pSubstrate->Cellular_Response Leads to

Caption: Simplified DYRK1A signaling pathway.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Start->Prepare_Reagents Mix_Components Mix Kinase, Substrate, and Buffer in Plate Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction (Add ATP) Mix_Components->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Detect_Signal Detect Fluorescent Signal (Real-time or Endpoint) Incubate->Detect_Signal Analyze_Data Analyze Data (Calculate Km, Vmax, Z') Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a fluorescent kinase assay.

Experimental Protocols

Below are detailed methodologies for performing a kinase activity assay using this compound and a general protocol for the ADP-Glo™ Kinase Assay, which utilizes the DYRKtide substrate.

Protocol 1: DYRK1A Activity Assay using this compound with HPLC-based Detection

This protocol is adapted from a published method for measuring DYRK1A activity.

Materials:

  • Recombinant DYRK1A enzyme

  • This compound substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution (1 mM)

  • Stop solution (e.g., 15% HClO₄)

  • HPLC system with a fluorescence detector (Excitation: 485 nm, Emission: 530 nm)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a reaction mixture containing the DYRK1A enzyme and this compound in the kinase buffer in a microcentrifuge tube or microplate well.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject the sample onto the C18 column.

  • Separate the phosphorylated and unphosphorylated this compound using a gradient of acetonitrile in water with 0.1% formic acid.

  • Quantify the peak areas for both the substrate and the phosphorylated product to determine the kinase activity.

Protocol 2: DYRK1A Activity Assay using Promega ADP-Glo™ Kinase Assay

This is a general protocol for the ADP-Glo™ assay, which can be used with the Promega DYRK1A Kinase Enzyme System that includes the DYRKtide substrate.

Materials:

  • Promega DYRK1A Kinase Enzyme System (containing DYRK1A enzyme, DYRKtide substrate, and reaction buffer)

  • Promega ADP-Glo™ Reagent

  • Promega Kinase Detection Reagent

  • ATP solution

  • White, opaque multi-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate by combining the DYRK1A enzyme, DYRKtide substrate, and kinase reaction buffer.

  • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase, if known.

  • Incubate the plate at the desired temperature (e.g., 30°C) for the desired amount of time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Conclusion

This compound is a valuable tool for studying the activity of DYRK family kinases, particularly when a direct fluorescence readout is desired. Its primary competitor for this specific kinase family is DYRKtide, for which a Km value has been published, providing a useful benchmark. For researchers seeking higher throughput or alternative detection methods, integrated assay platforms such as Promega's ADP-Glo™, Thermo Fisher's LanthaScreen™ TR-FRET, and AssayQuant's Sox-based assays offer robust solutions. The choice of substrate and assay format will ultimately depend on the specific experimental goals, available instrumentation, and the desired balance between direct measurement of substrate phosphorylation and the convenience of a complete assay system. It is recommended to perform initial validation experiments to determine the optimal substrate and assay conditions for your specific research needs.

References

Assessing the Impact of 5-FAM Labeling on Woodtide-Kinase Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Potential Impact of Fluorescent Labeling

Attaching a fluorescent dye, such as 5-FAM, to a peptide can influence its interaction with a target protein in several ways:

  • Steric Hindrance: The bulky fluorophore may physically obstruct the optimal binding orientation of the peptide within the kinase's active site.

  • Altered Physicochemical Properties: The hydrophobicity and charge of the 5-FAM label can change the overall physicochemical profile of the Woodtide peptide, potentially affecting its solubility and non-specific interactions.[1]

  • Conformational Changes: The label might induce or restrict certain conformations of the peptide, which could either enhance or diminish its binding affinity.

Studies have shown that such modifications can alter binding affinity by one to two orders of magnitude, depending on the label, its point of attachment, and the specific protein-peptide pair.

Quantitative Comparison of Binding Affinity

To assess the impact of the 5-FAM label, the binding affinities of both labeled and unlabeled Woodtide should be determined and compared. The dissociation constant (Kd), inhibition constant (Ki), or IC50 values are key quantitative metrics for this purpose. The following table illustrates how such comparative data should be structured.

PeptideKinaseAssay TypeBinding Affinity MetricValue (nM)Fold Change
Unlabeled WoodtideDYRK1ATR-FRET CompetitionKi[Hypothetical Value]-
5-FAM-WoodtideDYRK1ATR-FRET CompetitionKi[Hypothetical Value][Calculate]
Unlabeled WoodtideDYRK2Fluorescence PolarizationIC50[Hypothetical Value]-
This compoundDYRK2Fluorescence PolarizationIC50[Hypothetical Value][Calculate]

Experimental Protocols for Assessing Binding Affinity

Two robust and widely used methods for determining the binding affinity of labeled and unlabeled peptides in a competitive format are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.

TR-FRET Based Kinase Binding Competition Assay

This assay measures the displacement of a fluorescently labeled tracer from the kinase by a competitive inhibitor (in this case, unlabeled Woodtide).

Principle: A terbium-labeled anti-tag antibody binds to a tagged kinase, and a fluorescent tracer binds to the kinase's active site. When in close proximity, excitation of the terbium donor results in energy transfer to the fluorescent acceptor (FRET). An unlabeled competitor will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • His- or GST-tagged DYRK kinase

  • Terbium-labeled anti-His or anti-GST antibody

  • Fluorescently labeled tracer (e.g., an Alexa Fluor 647-labeled ATP-competitive inhibitor)

  • This compound and unlabeled Woodtide

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of both this compound and unlabeled Woodtide in assay buffer. Prepare a 2X kinase/antibody mixture and a 4X tracer solution.

  • Assay Assembly:

    • Add 4 µL of the serially diluted Woodtide peptides (or buffer as a control) to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a suitable delay time (e.g., 100 µs).

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Competition Assay

This assay measures the change in the rate of molecular rotation of a fluorescently labeled peptide upon binding to a larger protein.

Principle: A small, fluorescently labeled molecule (this compound) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a much larger kinase, its rotation slows significantly, leading to an increase in fluorescence polarization. An unlabeled competitor will displace the labeled peptide, causing a decrease in polarization.

Materials:

  • DYRK kinase

  • This compound (tracer)

  • Unlabeled Woodtide (competitor)

  • Assay Buffer

  • Black, low-volume 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of unlabeled Woodtide in assay buffer. Prepare a solution of DYRK kinase and a solution of this compound at a constant concentration (typically at or below its Kd for the kinase).

  • Assay Assembly:

    • Add the serially diluted unlabeled Woodtide to the wells.

    • Add the this compound solution to all wells.

    • Initiate the reaction by adding the DYRK kinase solution to all wells. Include controls for no kinase (minimum polarization) and no competitor (maximum polarization).

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes).

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the unlabeled Woodtide concentration. Fit the data to a competitive binding model to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Context

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Assembly prep_unlabeled Serial Dilution of Unlabeled Woodtide add_competitor Add Unlabeled Woodtide prep_unlabeled->add_competitor prep_labeled Constant Concentration of This compound (Tracer) add_tracer Add this compound prep_labeled->add_tracer prep_kinase Kinase Solution add_kinase Add Kinase prep_kinase->add_kinase add_competitor->add_tracer add_tracer->add_kinase incubation Incubation (Reach Equilibrium) add_kinase->incubation read_plate Measure Fluorescence Polarization incubation->read_plate analysis Data Analysis (IC50 Determination) read_plate->analysis

Caption: Workflow for a Fluorescence Polarization competition assay.

signaling_pathway upstream_signal Upstream Signal dyrk_kinase DYRK Kinase upstream_signal->dyrk_kinase Activates woodtide Woodtide (Substrate) dyrk_kinase->woodtide Binds & Phosphorylates p_woodtide Phosphorylated Woodtide woodtide->p_woodtide downstream_effect Downstream Cellular Response p_woodtide->downstream_effect

Caption: A generic signaling pathway involving a DYRK kinase and Woodtide.

References

Safety Operating Guide

Navigating the Disposal of 5-FAM-Woodtide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The primary principle in the disposal of any chemical, including 5-FAM-Woodtide, is to consult and comply with local, state, and federal regulations.[1][2] Chemical waste generators are responsible for determining whether a discarded chemical is classified as a hazardous waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, gloves, and a lab coat.[3] Operations should be carried out in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][4] An eyewash station and safety shower should be readily accessible.[1]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the quantity and concentration of the waste.

For Small Quantities (e.g., residual amounts in vials, contaminated labware):

  • Decontamination: Wipe down contaminated surfaces and labware with a suitable solvent (e.g., 70% ethanol).

  • Collection: Place all contaminated materials, including wipes, gloves, and empty vials, into a designated, clearly labeled chemical waste container.

  • Consult Local Guidelines: Some institutions may permit small quantities of non-hazardous fluorescent dyes to be disposed of with regular laboratory waste after thorough decontamination. However, this must be verified with your institution's Environmental Health and Safety (EHS) office.

For Larger Quantities or Concentrated Solutions:

  • Waste Classification: While fluorescein itself is not always classified as a hazardous waste in its purchased form, the final determination depends on its form and any contaminants. It is the user's responsibility to classify the waste according to regulations.

  • Licensed Disposal Contractor: The most prudent and compliant method for disposing of larger quantities of this compound waste is through a licensed waste disposal contractor.[5]

  • Containerization: Collect the waste in a compatible, sealed, and clearly labeled container. The label should include the chemical name ("this compound waste"), concentration, and any known hazards.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents, until it is collected by the disposal contractor.[1][3]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[3]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a sealed container for disposal.[1][3] For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[3]

  • Disposal: Dispose of all cleanup materials as chemical waste.

Disposal Options Summary

Disposal MethodApplicable ToKey Considerations
Dilution and Sewer Disposal Very small quantities of aqueous solutionsOnly if explicitly permitted by local and state regulations. Not generally recommended without verification.
Licensed Waste Disposal Contractor All quantities, especially larger volumes and concentrated solutionsThe safest and most compliant method. Ensures adherence to all regulations.[5]
Regular Laboratory Waste Decontaminated labware and PPEPermissibility depends on institutional policies and complete decontamination.

Experimental Workflow for Waste Characterization

While no specific experimental protocols for the disposal of this compound were found, a general workflow for waste characterization can be outlined as follows:

cluster_0 Waste Characterization Workflow cluster_1 Disposal Routes A Identify Waste Stream (e.g., solid, aqueous solution) B Review Safety Data Sheets (5-FAM, peptide component) A->B C Consult Institutional EHS Office for specific guidance B->C D Determine if Waste is Hazardous (based on regulations and composition) C->D E Segregate and Label Waste (in appropriate containers) D->E F Select Disposal Route E->F G Licensed Waste Contractor F->G Hazardous or Large Quantity H Permitted Sewer Disposal (for dilute, non-hazardous aqueous waste) F->H Non-Hazardous & Permitted I Regular Lab Trash (for decontaminated materials, if permitted) F->I Non-Hazardous & Permitted

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.